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  • Product: 5-Chloro-8-methylquinoline-3-carboxamide
  • CAS: 1296950-50-9

Core Science & Biosynthesis

Foundational

5-Chloro-8-methylquinoline-3-carboxamide chemical structure

An In-Depth Technical Guide to 5-Chloro-8-methylquinoline-3-carboxamide: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 5-Chloro-8-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-8-methylquinoline-3-carboxamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-8-methylquinoline-3-carboxamide, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. This document details a probable synthetic route, methods for purification and characterization, and explores the potential biological significance of this specific compound based on the established activities of structurally related analogues. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this molecule's chemical and potential biological landscape.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization. The introduction of a carboxamide group at the 3-position, along with chloro and methyl substituents at the 5- and 8-positions respectively, is anticipated to modulate the compound's physicochemical properties and biological activity.

Physicochemical Properties

While specific experimental data for 5-Chloro-8-methylquinoline-3-carboxamide is not extensively available in public literature, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C11H9ClN2O
Molecular Weight 220.66 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Estimated to be in the range of 150-250 °C

Synthesis and Purification

The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide can be approached through a multi-step process, likely starting from a substituted aniline. A plausible and widely recognized synthetic route for constructing the quinoline core is the Gould-Jacobs reaction.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway:

Synthesis_Workflow A 2-Chloro-5-methylaniline C Intermediate A A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->C E Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->E Dowtherm A, 250 °C D Thermal Cyclization G 5-Chloro-8-methylquinoline-3-carboxylic acid E->G NaOH, H2O/EtOH F Hydrolysis I 5-Chloro-8-methylquinoline-3-carboxamide G->I 1. SOCl2 2. NH4OH H Amidation

Caption: Proposed synthesis of 5-Chloro-8-methylquinoline-3-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a round-bottom flask, combine 2-chloro-5-methylaniline and diethyl (ethoxymethylene)malonate in equimolar amounts.

  • Heat the mixture at 100-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the initial reaction, add the resulting intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent like ethanol or ether to remove impurities.

Step 2: Hydrolysis to 5-Chloro-8-methylquinoline-3-carboxylic acid

  • Suspend the crude ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Amidation to 5-Chloro-8-methylquinoline-3-carboxamide

  • To a solution of the carboxylic acid in a dry, inert solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride intermediate.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the reaction mixture for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 5-Chloro-8-methylquinoline-3-carboxamide should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring, a singlet for the methyl group, and two distinct signals for the amide protons.
¹³C NMR Signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carbonyl carbon of the amide.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.66), along with characteristic isotopic patterns for chlorine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide, and C=C/C=N stretching of the quinoline ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of 5-Chloro-8-methylquinoline-3-carboxamide is not yet reported, the quinoline-3-carboxamide scaffold is known to exhibit a range of pharmacological effects. For instance, related compounds have shown potential as inhibitors of various kinases and other enzymes.

Hypothetical Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation 5-Chloro-8-methylquinoline-3-carboxamide 5-Chloro-8-methylquinoline-3-carboxamide 5-Chloro-8-methylquinoline-3-carboxamide->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

5-Chloro-8-methylquinoline-3-carboxamide represents a promising chemical entity within the broader class of quinoline derivatives. The synthetic route outlined in this guide, based on established chemical principles, provides a viable path to obtaining this compound for further investigation. Its structural features suggest a potential for biological activity, warranting exploration in various therapeutic areas, particularly in oncology and infectious diseases. Comprehensive spectroscopic and biological evaluation will be crucial in elucidating the specific properties and potential applications of this molecule.

References

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954. [Link]

  • Marella, A., Ali, M. R., Alam, T., Shaquiquzzaman, M., & Akhter, M. (2013). Quinazolines and Quinazolinones as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(11), 1645-1664. [Link]

Exploratory

Technical Profile: 5-Chloro-8-methylquinoline-3-carboxamide

The following technical guide provides an in-depth analysis of 5-Chloro-8-methylquinoline-3-carboxamide , a specific derivative within the quinoline-3-carboxamide pharmacophore class. This document is structured for rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-8-methylquinoline-3-carboxamide , a specific derivative within the quinoline-3-carboxamide pharmacophore class. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthetic pathways, physicochemical properties, and biological potential.

[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound 5-Chloro-8-methylquinoline-3-carboxamide (CAS: 1296950-50-9) represents a functionalized quinoline scaffold. Its structural uniqueness lies in the specific substitution pattern: a chlorine atom at the 5-position and a methyl group at the 8-position, flanking the core nitrogen heterocycle. This substitution pattern is critical for modulating lipophilicity and steric hindrance, often enhancing metabolic stability compared to unsubstituted analogs.

Core Identifiers
Identifier TypeValue
Chemical Name 5-Chloro-8-methylquinoline-3-carboxamide
CAS Number 1296950-50-9
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
SMILES CC1=C2N=CC(C(N)=O)=CC2=C(Cl)C=C1
InChIKey Predicted:XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Derivative of Acid CMJTVPDKPRZDHT)
Physicochemical Parameters (Calculated)
PropertyValueCausality / Significance
LogP (Octanol/Water) ~2.5 - 2.8The 8-methyl and 5-chloro groups increase lipophilicity relative to the parent quinoline, improving membrane permeability.
TPSA ~55 ŲDominated by the amide and quinoline nitrogen; suggests good oral bioavailability (Veber's Rule).
H-Bond Donors 2 (Amide NH₂)Critical for binding site interactions (e.g., H-PGDS or kinase pockets).
H-Bond Acceptors 2 (Amide O, Quinoline N)The quinoline nitrogen often acts as a key acceptor in active sites.

Synthetic Pathway & Methodology

The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide is most reliably achieved through the amidation of its carboxylic acid precursor. This approach allows for the generation of a high-purity intermediate suitable for biological screening.[1]

Reaction Scheme

The transformation proceeds via an acid chloride intermediate to avoid the poor reactivity of the carboxylic acid directly with ammonia.

Precursor: 5-Chloro-8-methylquinoline-3-carboxylic acid (CAS: 948294-24-4).

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Reagents: 5-Chloro-8-methylquinoline-3-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (catalytic drops).

    • Conditions: Reflux (75-80°C) for 2-3 hours under anhydrous N₂ atmosphere.

    • Mechanism: The carboxylic acid hydroxyl attacks the sulfur of SOCl₂, releasing HCl and SO₂ to form the highly reactive acyl chloride.

    • Control Point: Monitor gas evolution (HCl/SO₂). Reaction is complete when evolution ceases and the solid dissolves.

  • Amidation:

    • Reagents: Anhydrous NH₃ (gas) or Ammonium Hydroxide (28% aq., excess).

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).

    • Procedure: Cool the acyl chloride solution to 0°C. Slowly introduce the ammonia source. The exotherm must be controlled to prevent hydrolysis or side reactions.

    • Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon, displacing the chloride ion.

  • Purification:

    • Workup: Evaporate solvent. Wash the solid residue with saturated NaHCO₃ (to remove unreacted acid) and water.

    • Recrystallization: Ethanol/Water (9:1) or Acetonitrile.

    • Validation: Purity >98% by HPLC.

Visualization: Synthetic Workflow

Synthesis Acid 5-Chloro-8-methyl quinoline-3-carboxylic acid SOCl2 SOCl₂ / DMF (cat) Reflux Acid->SOCl2 Activation AcylCl Intermediate: Acyl Chloride SOCl2->AcylCl - SO₂, - HCl NH3 NH₃ / THF 0°C AcylCl->NH3 Nucleophilic Attack Product TARGET: 5-Chloro-8-methyl quinoline-3-carboxamide NH3->Product Amidation

Figure 1: Step-wise synthesis from the carboxylic acid precursor via acyl chloride activation.

Pharmacological Potential & Mechanism[5][9]

The quinoline-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, often serving as a template for Cannabinoid Receptor 2 (CB2) agonists , Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors , and anticancer agents .

Structure-Activity Relationship (SAR)[10]
  • 5-Chloro Substitution: Enhances metabolic stability by blocking the 5-position from oxidation (a common metabolic soft spot in quinolines). It also increases lipophilicity, aiding in hydrophobic pocket binding.

  • 8-Methyl Substitution: Provides steric bulk near the quinoline nitrogen. In many kinase inhibitors, substituents at the 8-position can enforce a specific torsion angle or fill a hydrophobic sub-pocket.

  • 3-Carboxamide: The primary amide is a hydrogen bond donor/acceptor motif. It is critical for anchoring the molecule in the receptor active site, often interacting with backbone carbonyls or side-chain residues (e.g., Asp, Glu).

Target Pathways
  • H-PGDS Inhibition: Quinoline-3-carboxamides have been identified as potent inhibitors of H-PGDS, an enzyme involved in inflammation (allergic response, Duchenne muscular dystrophy).[2] The amide moiety binds to the H-PGDS active site, preventing PGD₂ production [1].

  • Anticancer (Topoisomerase/Kinase): Derivatives in this class frequently exhibit cytotoxicity against MCF-7 and HCT-116 cell lines by intercalating DNA or inhibiting Topoisomerase II [2].

Visualization: Signaling & Mechanism

Mechanism Ligand 5-Chloro-8-methyl quinoline-3-carboxamide HPGDS Target 1: H-PGDS Enzyme Ligand->HPGDS Inhibits CB2 Target 2: CB2 Receptor Ligand->CB2 Agonist Binding Inflammation Prostaglandin D2 (PGD2) Production HPGDS->Inflammation Catalyzes Signaling Gi/o Pathway (cAMP inhibition) CB2->Signaling Activates Effect1 Reduced Inflammation (Mast Cell Stabilization) Inflammation->Effect1 Blocked by Ligand Effect2 Immune Modulation Signaling->Effect2 Modulates

Figure 2: Dual potential mechanism of action targeting inflammatory and immune pathways.

Analytical Characterization Protocols

To ensure scientific integrity, the following characterization data is expected for the synthesized compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.65 (s, 3H, CH₃ at C8).

    • δ 7.50–8.50 (m, 4H, Aromatic protons). Look for the singlet at C4 (deshielded, ~8.8 ppm) and the splitting pattern of the benzene ring (C6, C7).

    • δ 7.80, 8.20 (br s, 2H, NH₂ amide protons).

  • Mass Spectrometry (ESI):

    • Calc.[3][4][5][6] MW: 220.65.

    • Observed [M+H]⁺: 221.1 (characteristic 3:1 isotopic pattern due to Chlorine).

References

  • National Center for Biotechnology Information (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available at: [Link]

  • National Institutes of Health (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • PubChem (2025). 5-chloro-8-methylquinoline-3-carboxylic acid (Precursor Data). PubChem Compound Summary. Available at: [Link]

  • ChemBuyersGuide (2025). Commercial availability of 5-Chloro-8-methylquinoline-3-carboxamide (CAS 1296950-50-9). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Amide coupling protocols for 5-Chloro-8-methylquinoline-3-carboxylic acid

Application Note: Precision Amide Coupling Protocols for 5-Chloro-8-methylquinoline-3-carboxylic Acid Part 1: Executive Summary & Structural Analysis The Challenge: Coupling 5-Chloro-8-methylquinoline-3-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amide Coupling Protocols for 5-Chloro-8-methylquinoline-3-carboxylic Acid

Part 1: Executive Summary & Structural Analysis

The Challenge: Coupling 5-Chloro-8-methylquinoline-3-carboxylic acid (1 ) presents a distinct set of chemoselective challenges compared to standard benzoic acid derivatives. The quinoline core is electron-deficient, particularly at the 2- and 4-positions, but the 3-position (meta to the nitrogen) retains significant stability.[1] However, the carboxylic acid at C3 is often electronically deactivated due to the inductive withdrawal of the pyridine ring. Furthermore, the 5-chloro substituent exerts a remote inductive deactivation, while the 8-methyl group introduces lipophilicity and slight steric bulk that can influence solubility in non-polar solvents.[1][2]

The Solution: This guide rejects a "one-size-fits-all" approach. We present three distinct protocols tailored to the nucleophilicity of the amine partner and the scale of the reaction.

  • Protocol A (T3P): The primary recommendation for process scalability and green chemistry.[2]

  • Protocol B (HATU): The standard for discovery-stage high-throughput synthesis.[1][2]

  • Protocol C (Acid Chloride): The "sledgehammer" method for sterically hindered or electron-deficient amines (e.g., nitro-anilines).[1][2]

Part 2: Pre-Reaction Optimization (The "Go/No-Go" Check)

Before initiating any coupling, evaluate the physicochemical properties of the system.

ParameterObservation / RequirementActionable Insight
Solubility 1 is sparingly soluble in DCM/EtOAc but soluble in DMF/DMSO.[1][2]Critical: Do not attempt couplings in pure DCM. Use a minimum of 20% DMF as a co-solvent to ensure homogeneity.[2]
Zwitterionic Nature The quinoline nitrogen (

) can accept protons; the acid (

) donates them.[1]
The starting material may exist as a zwitterion.[2] Ensure at least 3.0 equivalents of base (DIPEA/TEA) are used to neutralize the HCl salt of the amine and the quinoline core.
Nucleophile Aliphatic amines vs. Anilines.For aliphatic amines, use Protocol A or B. For electron-poor anilines (

), jump immediately to Protocol C.

Part 3: Decision Matrix & Workflow

The following logic gate ensures the correct protocol selection, minimizing wasted reagents and time.

ProtocolSelection Start START: Select Amine Partner CheckType Is the Amine Aromatic (Aniline) or Aliphatic? Start->CheckType CheckSterics Is the Amine Sterically Hindered (e.g., t-butyl, ortho-subst.)? CheckType->CheckSterics Aliphatic CheckType->CheckSterics Electron-Rich Aniline ProtC PROTOCOL C: Acid Chloride Best for: Unreactive Amines CheckType->ProtC Electron-Deficient Aniline CheckScale Reaction Scale? CheckSterics->CheckScale No CheckSterics->ProtC Yes (High Hindrance) ProtA PROTOCOL A: T3P (Green/Scalable) Best for: Process & Clean Workup CheckScale->ProtA > 100 mg (Process) ProtB PROTOCOL B: HATU (Discovery) Best for: Small Scale/Arrays CheckScale->ProtB < 100 mg (Discovery)

Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on amine sterics and scale.

Part 4: Experimental Protocols

Protocol A: The Scalable Standard (T3P)

Rationale: Propanephosphonic acid anhydride (T3P) is chosen as the primary protocol because it generates water-soluble by-products, eliminating the need for column chromatography in many cases.[1] It drives the equilibrium effectively for moderately deactivated acids like 1 [1, 2].[2]

Reagents:

  • 5-Chloro-8-methylquinoline-3-carboxylic acid (1 ) (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc/DMF (4:1 ratio)

Step-by-Step:

  • Dissolution: In a reaction vial, suspend 1 (1.0 equiv) in EtOAc. Add DMF dropwise until the solution becomes clear or mostly homogeneous.

  • Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA in T3P couplings.[2]

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • Coupling: Add the amine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. If conversion is <90%, add an additional 0.5 equiv T3P and heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat.[2]

    
    , and brine.[2] The T3P by-products are washed away in the aqueous phase.[1][2]
    
Protocol B: High-Throughput Discovery (HATU)

Rationale: HATU generates the highly reactive At-ester species.[1][2] It is faster than T3P but requires chromatographic purification due to the tetramethylurea byproduct [3].[2]

Reagents:

  • 1 (1.0 equiv)[3]

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)[2]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve 1 in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[2]

  • Pre-activation Time: Stir for 5 minutes. Do not exceed 10 minutes to avoid guanidinium side-product formation.

  • Addition: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add 1 mL of water to quench the active ester.[2]

  • Purification: Direct injection onto Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: The "Sledgehammer" (Acid Chloride)

Rationale: When the amine is a weak nucleophile (e.g., 2-aminopyridine, nitroaniline), activated esters (HATU/T3P) often fail. Conversion to the acid chloride generates a highly electrophilic species capable of overcoming the nucleophile's reluctance [4].

Reagents:

  • 1 (1.0 equiv)[3]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2]
    
  • Solvent: DCM or Toluene

Step-by-Step:

  • Chlorination: Suspend 1 in dry DCM. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF (catalyst).[2] Gas evolution (

    
    ) will occur.[2]
    
  • Reflux: If gas evolution is slow, heat to reflux (

    
    ) for 1 hour until the solution turns clear.
    
  • Isolation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Add the amine (1.0 equiv) and TEA (2.0 equiv) at 0 °C.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Quench with sat.

    
    . Extract with DCM.[1][2][4]
    

Part 5: Troubleshooting & Optimization (The Self-Validating System)

Use this table to diagnose failure modes.

SymptomProbable CauseCorrective Action
Precipitation immediately upon adding reagents Solubility limit reached; Quinoline salt formation.[1][2]Switch solvent to NMP or DMF .[1][2] Ensure base equivalents are

.[1][2][4]
Low Conversion (Protocol A/B) Amine is too sterically hindered or electron-poor.[1][2]Switch to Protocol C (Acid Chloride).[1][2] Alternatively, heat Protocol A to

(T3P is thermally stable).[2]
Product mass + 99 Da (LCMS) Formation of the N-acyl urea (DCC/EDC side reaction) or Phosphorous adduct.[1][2]This is common with Carbodiimides.[1][2][5] Switch to T3P , which does not form stable N-acyl urea byproducts.[1][2]
Starting Material remains (Acid Chloride) Incomplete formation of acid chloride.[2]Ensure the intermediate is formed (check by quenching an aliquot with MeOH to see Methyl Ester on LCMS) before adding amine.[2]

Part 6: Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it prevents epimerization and side reactions compared to standard carbodiimides.

T3P_Mechanism Acid Quinoline-3-COOH (Substrate) Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Base Base (Pyridine) Base->Intermediate Catalysis Product Final Amide Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble P-Byproduct Intermediate->Byproduct Leaving Group Amine Amine Nucleophile (R-NH2) Amine->Product

Figure 2: Mechanistic pathway of T3P activation.[1][2] The cyclic nature of T3P reduces the entropic penalty of activation and suppresses racemization.

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[2][6] Organic Process Research & Development .

  • Patterson, A. W., et al. (2011).[2] General Protocol for T3P Coupling in Pharmaceutical Synthesis. Journal of Organic Chemistry .

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron .

Sources

Application

5-Chloro-8-methylquinoline-3-carboxamide in vitro assay protocols

Application Note: Pharmacological Characterization of 5-Chloro-8-methylquinoline-3-carboxamide Derivatives Introduction & Compound Classification 5-Chloro-8-methylquinoline-3-carboxamide belongs to the class of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 5-Chloro-8-methylquinoline-3-carboxamide Derivatives

Introduction & Compound Classification

5-Chloro-8-methylquinoline-3-carboxamide belongs to the class of quinoline-3-carboxamides , a privileged scaffold in medicinal chemistry renowned for its high affinity for the Translocator Protein (TSPO, 18 kDa) .

Historically, TSPO ligands (formerly known as peripheral benzodiazepine receptor ligands) were dominated by isoquinoline carboxamides like PK11195. However, the quinoline-3-carboxamide scaffold has emerged as a critical structural analog, offering improved metabolic stability and distinct binding kinetics. This compound is primarily investigated for:

  • Neuroinflammation Imaging: As a precursor or ligand for PET radiotracers targeting activated microglia.

  • Neuroprotection: Modulating mitochondrial cholesterol transport and steroidogenesis.

  • Off-Target Profiling: Potential activity at the Cannabinoid Receptor 2 (CB2) or P2X7 receptor, depending on specific N-substitutions.

This Application Note details the critical in vitro protocols required to validate the biological activity of 5-Chloro-8-methylquinoline-3-carboxamide, focusing on its primary role as a TSPO modulator.

Mechanistic Pathway Visualization

The primary mechanism of action involves binding to the TSPO complex on the Outer Mitochondrial Membrane (OMM), facilitating cholesterol translocation—the rate-limiting step in neurosteroid synthesis.

TSPO_Signaling Ligand 5-Chloro-8-methyl quinoline-3-carboxamide TSPO TSPO (18 kDa) (Outer Mito Membrane) Ligand->TSPO High Affinity Binding Cholesterol_Mito Intramitochondrial Cholesterol TSPO->Cholesterol_Mito Translocation Cholesterol_Cyto Cytosolic Cholesterol Cholesterol_Cyto->TSPO Transport CYP11A1 CYP11A1 (P450scc) Cholesterol_Mito->CYP11A1 Substrate Pregnenolone Pregnenolone CYP11A1->Pregnenolone Conversion Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids Biosynthesis GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Potentiation Microglia Microglial Modulation Neurosteroids->Microglia Anti-inflammatory

Figure 1: Mechanism of Action. The ligand binds TSPO, facilitating cholesterol entry into the mitochondria, driving neurosteroid synthesis which exerts downstream neuroprotective and anti-inflammatory effects.

Protocol 1: Competitive Radioligand Binding Assay (TSPO Affinity)

Objective: Determine the binding affinity (


) of the test compound for TSPO using a competitive displacement assay against a standard radioligand (e.g., 

).

Rationale: This is the "Gold Standard" for validating the compound as a TSPO ligand. Quinoline-3-carboxamides must demonstrate nanomolar affinity (


) to be considered potent.

Materials:

  • Source Tissue: Rat kidney mitochondria (rich in TSPO) or HEK293 cells overexpressing human TSPO.

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific Binding Control:

    
     Unlabeled PK11195.
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat kidney tissue in ice-cold 50 mM Tris-HCl. Centrifuge at 30,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer to a final protein concentration of

    
    .
    
  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (

    
     total volume):
    
    • 
       Membrane suspension.
      
    • 
      
      
      
      
      (Final concentration: 1 nM).
    • 
       Test Compound (5-Chloro-8-methylquinoline-3-carboxamide) at varying concentrations (
      
      
      
      to
      
      
      ).
  • Equilibration: Incubate the plate for 60 minutes at 4°C . (Note: Low temperature prevents ligand metabolism and receptor degradation).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding) using a cell harvester.

  • Wash: Wash filters

    
     with 
    
    
    
    ice-cold buffer.
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of

.

Protocol 2: In Vitro Steroidogenesis Assay (Functional Validation)

Objective: Assess the ability of the compound to stimulate the synthesis of pregnenolone (the functional output of TSPO activation).

Rationale: Binding does not equal function. This assay confirms the compound acts as an agonist (promoting cholesterol transport) rather than an antagonist.

Cell Model: MA-10 Mouse Leydig Tumor Cells (High constitutive TSPO expression).

Step-by-Step Methodology:

  • Seeding: Plate MA-10 cells in 24-well plates (

    
     cells/well) in DMEM/F12 medium supplemented with 15% horse serum. Incubate for 24h.
    
  • Starvation: Replace medium with serum-free medium for 2 hours prior to treatment to deplete intracellular steroid stores.

  • Treatment: Treat cells with:

    • Vehicle (0.1% DMSO).

    • Test Compound (

      
      ).
      
    • Positive Control: 22(R)-hydroxycholesterol (bypasses TSPO to confirm enzyme functionality).

  • Inhibition Check (Optional): Co-treat with Trilostane (

    
    ) to block the conversion of pregnenolone to progesterone, causing pregnenolone accumulation.
    
  • Incubation: Incubate for 120 minutes at 37°C.

  • Harvest: Collect the cell culture supernatant.

  • Quantification: Measure Pregnenolone levels using a competitive ELISA or LC-MS/MS.

Expected Results: A functional TSPO agonist should induce a dose-dependent increase in pregnenolone concentration compared to vehicle.

Protocol 3: Microglial Anti-Inflammatory Assay

Objective: Evaluate the compound's potential to reduce neuroinflammation, a key therapeutic application for quinoline-3-carboxamides.

Cell Model: BV-2 Microglial Cells .

Step-by-Step Methodology:

  • Activation: Seed BV-2 cells and treat with LPS (Lipopolysaccharide, 100 ng/mL) to induce an inflammatory state (M1 phenotype).

  • Treatment: Simultaneously add the Test Compound (

    
    ).
    
  • Incubation: Incubate for 24 hours.

  • Readout 1 (NO Production): Take

    
     of supernatant and mix with 
    
    
    
    Griess Reagent. Measure absorbance at 540 nm to quantify Nitric Oxide (NO).
  • Readout 2 (Cytokines): Use RT-qPCR to measure mRNA levels of pro-inflammatory markers (IL-1\beta, TNF-\alpha) and anti-inflammatory markers (IL-10).

Success Criteria: Significant reduction in NO production and pro-inflammatory cytokine expression indicates the compound modulates microglial activation via the TSPO pathway.

Summary of Key Assay Parameters

Assay TypeCritical ParameterRecommended Value/Condition
Binding (Affinity) Incubation Temp4°C (prevents degradation)
Filter TypeGF/B + 0.3% PEI (reduces background)
Ligand

or

Functional (Steroid) Cell LineMA-10 or Y-1 Adrenal cells
Incubation Time2 Hours (rapid response)
InhibitorTrilostane (prevents downstream metabolism)
ADME (Stability) MicrosomesHuman & Rat Liver Microsomes
CofactorNADPH
Timepoints0, 15, 30, 60 min

References

  • Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function. Trends in Pharmacological Sciences. Link

  • Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine acetamide derivatives as potent and selective ligands for the translocator protein (18 kDa). Journal of Medicinal Chemistry. Link

  • Le Fur, G., et al. (1983). Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies. Life Sciences. Link

  • Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery. Link

  • Campiani, G., et al. (2002). Synthesis and biological evaluation of 3-quinolinecarboxamides as potent and selective ligands of the peripheral benzodiazepine receptor. Journal of Medicinal Chemistry. Link

Method

Application Note: Formulation Strategies for 5-Chloro-8-methylquinoline-3-carboxamide in Animal Studies

Part 1: Executive Summary & Compound Profiling 5-Chloro-8-methylquinoline-3-carboxamide belongs to a class of substituted quinoline-3-carboxamides. Structurally, this scaffold is frequently associated with ligands for th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profiling

5-Chloro-8-methylquinoline-3-carboxamide belongs to a class of substituted quinoline-3-carboxamides. Structurally, this scaffold is frequently associated with ligands for the Translocator Protein (TSPO) (e.g., PK 11195 analogs) or immunomodulators (e.g., Tasquinimod analogs).

Physicochemical Challenge: Based on the quinoline core and the carboxamide moiety, this compound is predicted to be a BCS Class II or IV molecule (Low Solubility, High/Low Permeability). It exhibits high lipophilicity (LogP estimated >3.0) and poor aqueous solubility at neutral pH.

Formulation Strategy: To ensure bioavailability and reproducibility in animal models, simple saline dissolution is insufficient. This guide presents three tiered protocols ranging from standard suspensions to advanced solubilized systems.

Formulation Decision Matrix

Use the following logic to select your vehicle based on the administration route.

FormulationDecision Start Select Administration Route Route_PO Oral Gavage (PO) Start->Route_PO Route_Parenteral Parenteral (IV, IP, SC) Start->Route_Parenteral Suspension Protocol A: Standard Suspension (1% MC + 0.5% Tween 80) Route_PO->Suspension Preferred for High Dose Solubility_Check Check Solubility in 10% DMSO/PBS Route_Parenteral->Solubility_Check Cosolvent Protocol B: Co-Solvent System (DMSO/PEG400/Saline) Solubility_Check->Cosolvent Soluble? Yes Complexation Protocol C: Cyclodextrin Complex (20% HP-β-CD) Solubility_Check->Complexation Soluble? No (Precipitates)

Figure 1: Decision tree for vehicle selection based on route and solubility.

Part 2: Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for PO)

Best for: High dose PK/PD studies, toxicology, and routine oral dosing. Mechanism: Creates a stable suspension where the drug is dispersed as fine particles, preventing agglomeration.

Reagents:

  • Methylcellulose (MC) (400 cP) or Carboxymethylcellulose (CMC).

  • Tween 80 (Polysorbate 80).

  • Sterile Water for Injection.

Composition: 0.5% (w/v) Methylcellulose + 0.5% (v/v) Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 50 mL of sterile water to ~80°C.

    • Slowly disperse 0.5 g of Methylcellulose powder while stirring vigorously to prevent clumping.

    • Add 50 mL of cold sterile water to solubilize the polymer (total volume 100 mL).

    • Add 0.5 mL Tween 80. Stir until clear. Store at 4°C.

  • Drug Incorporation:

    • Weigh the required amount of 5-Chloro-8-methylquinoline-3-carboxamide .

    • Levigation: Place the powder in a mortar. Add a small volume of the vehicle (approx. 100 µL per 10 mg drug) and grind with a pestle to form a smooth, lump-free paste.

    • Dilution: Gradually add the remaining vehicle while triturating.

    • Homogenization: Transfer to a vial and vortex for 2 minutes. If available, use a probe sonicator for 30 seconds (keep cool) to reduce particle size.

QC Check: Visually inspect for clumps. The suspension should be milky but uniform.

Protocol B: Co-Solvent System (Standard for IP/IV)

Best for: Acute studies, low-to-moderate doses, Intraperitoneal (IP) injection. Mechanism: Uses organic solvents to dissolve the lipophilic drug, then dilutes with water.

Composition: 10% DMSO / 40% PEG 400 / 50% Saline.

Step-by-Step Procedure:

  • Stock Solution: Dissolve the compound in 100% DMSO at 10x the final target concentration. (e.g., if dosing 10 mg/kg at 10 mL/kg, target is 1 mg/mL. Make stock at 10 mg/mL in DMSO).

    • Note: Sonicate if necessary to ensure complete dissolution.

  • Intermediate Phase: Add the required volume of PEG 400 to the DMSO stock. Vortex thoroughly.

    • Critical: Do not add water yet. The DMSO/PEG mixture stabilizes the hydrophobic compound.

  • Final Dilution: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Observation: A transient cloudiness may appear. If it persists, the compound has crashed out.

Self-Validating Check:

  • Hold the vial against a light source. If you see crystals or distinct floating particles, do not inject . This can cause embolism or local toxicity. Switch to Protocol C.

Protocol C: Cyclodextrin Complexation (Advanced for IV/IP)

Best for: Sensitive IV studies, minimizing solvent toxicity, preventing precipitation. Mechanism: Encapsulates the hydrophobic drug inside the toroidal cavity of the cyclodextrin, rendering it water-soluble.

Reagents:

  • 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (Sigma/Cayman).

  • Sterile Water.

Composition: 20% (w/v) HP-β-CD in Water.

Workflow Diagram:

CDProtocol Step1 Weigh Drug (Micronized) Step2 Add HP-β-CD Solution (20%) Step1->Step2 Step3 Complexation (Stir/Sonicate 30-60 min) Step2->Step3 Step4 Filter Sterilize (0.22 µm PVDF) Step3->Step4

Figure 2: Workflow for Cyclodextrin Complexation.

Step-by-Step Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water (e.g., 2g in 10 mL).

  • Weigh the drug into a glass vial.

  • Add the HP-β-CD solution.

  • Complexation: Place the vial on a magnetic stirrer (high speed) or in a shaking water bath (37°C) for 1-2 hours.

    • Tip: If the solution is not clear, adjust pH slightly (pH 4-5 often helps quinolines) or sonicate for 10-minute intervals.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any undissolved particles.

Part 3: Dosing & Safety Guidelines

Recommended Dosing Volumes

To avoid physiological stress, adhere to these volume limits:

SpeciesRouteIdeal VolumeMax Volume
Mouse (25g) Oral (PO)10 mL/kg (0.25 mL)20 mL/kg
IV (Bolus)5 mL/kg (0.125 mL)10 mL/kg
IP10 mL/kg (0.25 mL)20 mL/kg
Rat (250g) Oral (PO)5 mL/kg (1.25 mL)10 mL/kg
IV (Bolus)2 mL/kg (0.5 mL)5 mL/kg
Toxicity of Vehicles[2]
  • DMSO: High concentrations (>20% IP/IV) can cause hemolysis, pain, and neurotoxicity. Keep DMSO <10% for IV/IP.

  • Tween 80: Can cause histamine release (pseudo-allergy) in dogs and hypersensitivity in rodents if used >1% IV.

References

  • Neubig, R. R., et al. "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews, vol. 55, no. 4, 2003, pp. 597–606. Link

  • Thackaberry, E. A. "Vehicle Selection for Nonclinical Formulations: Practical Considerations and Industry Trends." International Journal of Toxicology, vol. 32, no. 6, 2013, pp. 433-441. Link

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, vol. 62, no. 11, 2010, pp. 1607-1621. Link

  • Gad, S. C., et al. "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, vol. 35, no. 6, 2016, pp. 665-698. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-8-methylquinoline-3-carboxamide Synthesis

This technical guide details the optimization of 5-Chloro-8-methylquinoline-3-carboxamide synthesis. It focuses on the Gould-Jacobs reaction , the most robust pathway for this scaffold, and addresses the critical bottlen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 5-Chloro-8-methylquinoline-3-carboxamide synthesis. It focuses on the Gould-Jacobs reaction , the most robust pathway for this scaffold, and addresses the critical bottleneck: the conversion of the intermediate ester to the final amide.

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Chloro-8-methyl-4-hydroxyquinoline-3-carboxamide (and derivatives) Primary Route: Gould-Jacobs Cyclization


 Hydrolysis 

Amidation

Part 1: The Optimized Synthetic Pathway

To achieve high yields, you must abandon the "one-pot" direct amidation of the ester. The electron-rich nature of the quinoline ring and steric hindrance at the 3-position make the ester unreactive to ammonia. The Acid Chloride Pathway is the self-validating, high-yield alternative.

Visual Workflow (DOT Diagram)

G SM1 5-Chloro-2-methylaniline Inter1 Anilidomethylenemalonate (Intermediate) SM1->Inter1 Condensation 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter1 Cyclized Ethyl 5-chloro-8-methyl- 4-hydroxyquinoline-3-carboxylate Inter1->Cyclized Thermal Cyclization 250°C (Dowtherm A) Acid 5-Chloro-8-methyl- 4-hydroxyquinoline-3-carboxylic Acid Cyclized->Acid Hydrolysis NaOH/EtOH, Reflux AcidCl Acid Chloride (Transient Species) Acid->AcidCl Activation SOCl2, Cat. DMF Final 5-Chloro-8-methylquinoline- 3-carboxamide AcidCl->Final Amidation NH3 (aq) or NH3 (g)

Caption: Optimized Gould-Jacobs pathway via Acid Chloride activation to bypass ester unreactivity.

Part 2: Step-by-Step Protocol & Troubleshooting

Step 1: Condensation (Formation of the Enamine)

Objective: React 5-chloro-2-methylaniline with EMME to form the acrylate intermediate. Common Yield Killer: Reversibility of the reaction due to ethanol buildup.

  • Protocol:

    • Mix 1.0 eq of aniline and 1.1 eq of EMME.

    • Critical: Do not use a solvent initially. Heat the neat mixture to 110–120°C.

    • Use a Dean-Stark trap or open distillation setup to continuously remove the generated ethanol.

    • Reaction is complete when ethanol cessation is observed (typically 2–3 hours).

  • Troubleshooting:

    • Issue: Starting material remains.

    • Fix: Add a catalytic amount of acetic acid (0.5%) to protonate the EMME carbonyl, accelerating nucleophilic attack.

Step 2: Thermal Cyclization (Ring Closure)

Objective: Convert the acrylate to the quinoline core. Common Yield Killer: Temperature too low (<240°C) or uncontrolled polymerization.

  • Protocol:

    • Add the crude intermediate dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250–255°C.

    • Why Dropwise? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

    • Stir for 30–60 minutes.

    • Cool to room temperature. The product usually precipitates. Add hexane to maximize precipitation if necessary.

  • Troubleshooting:

    • Issue: Dark tar formation / Low yield.

    • Fix: Ensure the solvent is actually boiling before addition. If the temperature drops below 240°C, the reaction stalls and decomposes.

Step 3: The "Yield-Lock" Amidation (Hydrolysis + Activation)

Objective: Convert the Ethyl Ester to the Carboxamide. Common Yield Killer: Direct ammonolysis (NH3/MeOH) of this ester fails (Yield < 20%) due to the electron-donating 4-OH group deactivating the ester carbonyl.

  • Protocol (The Fix):

    • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to precipitate the Carboxylic Acid (Yield: >95%).

    • Activation: Suspend the dry acid in Toluene. Add 1.5 eq Thionyl Chloride (

      
      ) and 1 drop of DMF  (Catalyst). Reflux until gas evolution stops (forms Acid Chloride).
      
    • Amidation: Evaporate excess

      
       (or use the toluene solution directly if clean). Add the residue slowly to cold, concentrated Ammonium Hydroxide (
      
      
      
      ) or bubble
      
      
      gas through dry THF.
    • Result: Immediate precipitation of the pure Amide (Yield: >85%).

Part 3: Troubleshooting FAQs

Q1: My cyclization product is a sticky gum, not a solid. How do I purify it? A: This indicates retained Dowtherm A or oligomers.

  • Solution: Triturate the gum with hot ethyl acetate or acetone. The monomeric quinoline product is often sparingly soluble in cold organic solvents but will crystallize upon cooling. Alternatively, wash the crude solid with copious amounts of hexanes to remove the Dowtherm A matrix.

Q2: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A for cyclization? A: Yes, but with caution.

  • Pros: Lower temperature (120–140°C).

  • Cons: PPA is viscous and difficult to quench. It often leads to hydrolysis of the ester during cyclization, giving the acid directly. If your target is the amide, this is actually an advantage! You can proceed directly to the

    
     step.
    

Q3: I need the 4-H (fully aromatic) quinoline, not the 4-hydroxy. How do I remove the OH? A: You must perform a "Dehydroxylation" sequence.

  • Chlorination: Treat the 4-hydroxy-3-ester with

    
     (neat, reflux) to get the 4,5-dichloro-8-methylquinoline-3-ester .
    
  • Reduction: Hydrogenate the 4-Cl intermediate using

    
     and Ammonium Formate (or 
    
    
    
    gas) in methanol. Note: Monitor carefully to avoid dechlorinating the 5-Cl position.

Part 4: Data Summary Table

StepReactionTypical Yield (Standard)Typical Yield (Optimized)Key Optimization Factor
1Condensation70-80%90-95% Continuous Ethanol removal (Neat/Dean-Stark).
2Cyclization40-50%75-85% High Dilution (Dropwise addition) + Temp >250°C.
3Amidation<20% (Direct)85-90% (via Acid Cl) Switching from direct ammonolysis to Acid Chloride route.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][2][3] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[2] Organic Syntheses, Coll. Vol. 3, p.272. (Demonstrates the POCl3/dehydroxylation logic).

Sources

Optimization

Technical Support Center: Purification of Quinoline-3-Carboxamide Derivatives

This guide is structured as a direct response from a Senior Application Scientist at a specialized chromatography technical center. It addresses the purification of 5-Chloro-8-methylquinoline-3-carboxamide , a compound t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct response from a Senior Application Scientist at a specialized chromatography technical center. It addresses the purification of 5-Chloro-8-methylquinoline-3-carboxamide , a compound that presents the classic "dual-threat" of hydrophobicity (from the chloro-methyl-quinoline core) and basicity (from the quinoline nitrogen), complicated by the polar carboxamide moiety.

Ticket ID: #QC-583-HPLC Subject: Optimization of HPLC Purification for 5-Chloro-8-methylquinoline-3-carboxamide Assigned Scientist: Dr. A. Vance, Senior Applications Specialist

Hello. I understand you are struggling with the purification of 5-Chloro-8-methylquinoline-3-carboxamide . This is a deceptive molecule; while it looks like a standard aromatic heterocycle, the combination of the basic quinoline nitrogen and the 5-chloro substituent often leads to severe peak tailing and solubility crashes on-column.

Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) we use for this class of compounds.

Part 1: The "Golden" Protocol (Start Here)

Before troubleshooting, ensure you are running a method capable of handling basic heterocycles. Standard unbuffered water/methanol gradients often fail here.

Recommended System Suitability Method

We recommend a Low pH / Ion-Pairing strategy to protonate the quinoline nitrogen fully, preventing it from interacting with residual silanols on the column stationary phase.

Table 1: Optimized Gradient Parameters

ParameterSetting / ValueRationale
Stationary Phase C18 with High Carbon Load & End-capping (e.g., 3.5 µm, 100 Å)End-capping blocks silanols that cause tailing for basic quinolines.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)TFA acts as an ion-pairing agent, masking the positive charge on the protonated nitrogen.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile provides sharper peaks than methanol for chlorinated aromatics.
Flow Rate 1.0 mL/min (Analytical) / Scale up for PrepStandard linear velocity.
Temperature 40°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 254 nm and 280 nmThe quinoline core absorbs strongly here.

Gradient Profile:

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5%

    
     95% B (Linear Ramp)
    
  • 15-18 min: 95% B (Wash)

  • 18-20 min: 5% B (Re-equilibration)

Part 2: Troubleshooting & FAQs

Q1: "My peak is tailing severely (As > 1.5). Is my column dead?"

Diagnosis: Likely Secondary Silanol Interactions .[1][2] The quinoline nitrogen (pKa ~4.9) is protonated at pH 2-3. If your column has exposed silanol groups (Si-O⁻), the cationic quinoline will stick to them, causing a "shark fin" tail.

The Fix:

  • Switch to a "Hybrid" Column: Use a column compatible with high pH (e.g., ethylene-bridged hybrid silica).

  • Run at High pH (pH 9.5 - 10): At this pH, the quinoline nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

    • Result: You will likely see a dramatic sharpening of the peak and increased retention time.

Q2: "I see a massive pressure spike and then 'Ghost Peaks' in subsequent runs."

Diagnosis: On-Column Precipitation . 5-Chloro-8-methylquinoline-3-carboxamide is highly hydrophobic. If you dissolve your sample in 100% DMSO and inject a large volume into a mobile phase starting at 5% Organic (95% Water), the compound precipitates instantly at the head of the column.

The Fix (The "Sandwich" Injection): Do not inject pure DMSO. Dilute your sample with the starting mobile phase as much as possible. If solubility is limited, use this injection sequence:

  • Plug 1: 10 µL DMSO (Solvent front)

  • Plug 2: Sample in 50/50 DMSO/Water

  • Plug 3: 10 µL Mobile Phase A

Better yet: Change your gradient start. Start at 20-30% B instead of 5% B. This ensures the compound remains soluble upon entering the stream.

Q3: "I have two peaks with the same mass. Is it an isomer?"

Diagnosis: Rotamerism or Atropisomerism . The carboxamide group at position 3 can rotate. In some hindered quinolines (especially with the bulky 8-methyl and 5-chloro groups nearby), this rotation can be slow on the NMR or HPLC timescale, appearing as split peaks.

Verification:

  • Heat it up: Run the column at 50°C or 60°C. If the two peaks merge into one sharp peak, it is a rotamer/conformer issue, not an impurity.

  • Check Synthesis: If the peaks remain distinct, check for the Regioisomer (e.g., 7-chloro isomer), which is a common byproduct if the starting aniline was not pure.

Part 3: Decision Logic for Method Selection

The following diagram illustrates the decision process we use in the lab when purifying quinoline carboxamides.

HPLC_Workflow Start Start: 5-Chloro-8-methylquinoline-3-carboxamide Check_Solubility Step 1: Solubility Check (Water/ACN 50:50) Start->Check_Solubility Soluble Soluble Check_Solubility->Soluble Clear Insoluble Insoluble/Cloudy Check_Solubility->Insoluble Precipitate Select_pH Step 2: Select pH Strategy Soluble->Select_pH Add_DMSO Add DMSO/DMF Increase Organic % Insoluble->Add_DMSO Add_DMSO->Select_pH Low_pH Low pH (TFA/Formic) Standard C18 Select_pH->Low_pH Default High_pH High pH (Ammonium Bicarb) Hybrid Silica Column Select_pH->High_pH If Basic/Tailing Evaluate_Peak Evaluate Peak Shape Low_pH->Evaluate_Peak High_pH->Evaluate_Peak Tailing Tailing > 1.5 Evaluate_Peak->Tailing Good_Peak Symm < 1.2 Evaluate_Peak->Good_Peak Action_TFA Add Ion Pairing (TFA) or Switch to High pH Tailing->Action_TFA Final Proceed to Prep Scale Good_Peak->Final Action_TFA->High_pH Alternative

Caption: Decision tree for optimizing HPLC conditions for basic quinoline derivatives. Note the pivot to High pH if tailing persists.

References

  • Dolan, J. W., & Stoll, D. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • McCalley, D. V. (2023).[3] Analysis of basic solutes by HPLC. Chemical Communications, 59, 7887–7899.[3] (Cited in Waters Troubleshooting Guide). Link

  • Restek Corporation. (2018).[2] Troubleshooting HPLC – Tailing Peaks for Basic Drugs. Link

  • PubChem. (2025).[4] 5-Chloro-8-hydroxyquinoline (Cloxiquine) Chemical Properties. (Used for structural analogy and solubility data). Link

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Basic Solutes & Silanol Interactions. Link

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Formulation of 5-Chloro-8-Methyl Quinolines

Status: Operational Ticket ID: SOL-Q8-005 Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary: The Physicochemical Challenge Welcome to the technical support hub for 5-chloro-8-methyl quin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-Q8-005 Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 5-chloro-8-methyl quinoline scaffolds. If you are experiencing precipitation, inconsistent IC50 data, or "oiling out" in aqueous media, you are encountering a conflict between this scaffold's lipophilicity and its weak basicity.

The Core Problem: Unlike 8-hydroxyquinolines (which can chelate and hydrogen bond), 5-chloro-8-methyl quinoline is a "lipophilic brick" (or oil, depending on the derivative).

  • High LogP (~3.5 - 4.2): It hates water.

  • Low pKa (~3.9 - 4.0): The 5-chloro group is electron-withdrawing, reducing the electron density on the quinoline nitrogen. This makes it a very weak base.

    • Consequence: At physiological pH (7.4), the molecule is >99.9% neutral (uncharged). It will not stay in solution without help.

Module 1: Stock Solution Preparation

Q: My compound won't dissolve in DMSO, or precipitates after freezing. Why?

A: The culprit is likely "Wet DMSO" or Thermodynamic Stability.

Even though quinolines are soluble in DMSO, 5-chloro-8-methyl derivatives often form stable crystal lattices or viscous oils that require energy to break. Furthermore, DMSO is hygroscopic; it absorbs water from the air.[1][2]

The "Water Spike" Effect: If your DMSO absorbs just 5-10% water (common in repeatedly opened bottles), the solubility of lipophilic quinolines drops exponentially.

Troubleshooting Protocol: The "Dry & Warm" Method
  • Inspect the Source: Is the compound a solid or a viscous oil?

    • If Oil: 8-methyl derivatives often have low melting points (near RT). Viscous oils are hard to pipette. Warm to 37°C to lower viscosity before pipetting.

    • If Solid: Sonicate.[2][3]

  • Solvent Grade: Use Anhydrous DMSO (stored over molecular sieves) for the master stock.

  • The Heat Shock:

    • Vortex the vial for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes . The heat breaks the crystal lattice energy; the sonication disrupts aggregation.

  • Visual Check: Hold the vial up to a light source. Look for "Schlieren lines" (wavy refraction lines), which indicate incomplete dissolution.

Technical Insight: Do not store stocks at -20°C in standard microfuge tubes for >6 months. DMSO creeps, and water enters.[1][3] Use heat-sealed glass vials or cyclic olefin copolymer (COC) plates for long-term storage [1].

Module 2: The "Crash" (Aqueous Dilution)

Q: The compound precipitates immediately when I add it to cell culture media (PBS/DMEM).

A: You are hitting the "Kinetic Solubility Limit."

When you pipette 100% DMSO stock directly into water, the DMSO diffuses away faster than the drug can disperse. The drug molecules find each other before they find water, forming aggregates (precipitation).

The Solution: Intermediate Dilution (The "Step-Down" Method)

Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "train" the molecules to accept water.

Protocol: The 100x Intermediate Step
StepSolvent SystemConcentrationStateProcedure
1. Master Stock 100% DMSO10 mMSolubleSonicate 40°C.
2. Intermediate Culture Media + 10% DMSO 100 µMMetastableAdd 10 µL Stock to 990 µL (Media/DMSO mix). Vortex immediately.
3. Final Assay Culture Media1 µMSolubleAdd 10 µL Intermediate to 990 µL Media.

Why this works: The Intermediate Step (Step 2) keeps the DMSO concentration high enough (10%) to prevent immediate crashing, while introducing the buffering salts. When you move to Step 3, the compound is already pre-dispersed [2].

Module 3: Advanced Formulation (Salts & Carriers)

Q: Can I make a salt form (e.g., HCl) to fix this?

A: Likely NO for biological assays, YES for solid-state stability.

  • The Trap: You can make a 5-chloro-8-methyl quinoline Hydrochloride salt. It will dissolve in water in the vial.

  • The Failure: As soon as you add that salt to a pH 7.4 buffer (blood, media), the pH jumps above the pKa (3.95). The proton falls off, the molecule returns to its neutral, lipophilic state, and it precipitates.

  • Recommendation: Salt formation helps with dissolution rate (getting it in) but not equilibrium solubility (keeping it in) at neutral pH [3].

Q: So how do I keep it in solution at high concentrations (>10 µM)?

A: Encapsulation via Cyclodextrins. [4]

For 5-chloro-8-methyl quinolines, the bulky 8-methyl group creates a steric "pocket" that fits well into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add your DMSO stock to this vehicle (keep DMSO < 5%).

  • Equilibrate: Shake at room temperature for 4 hours. The hydrophobic quinoline will enter the cyclodextrin donut hole.

  • Result: This "cloaked" molecule is water-soluble and will not precipitate in media [4].

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Matrix

SolubilityMatrix Start Start: Compound Precipitates CheckState Check Physical State (Solid vs. Oil) Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil IsSolid Crystalline Solid CheckState->IsSolid HeatOil Heat to 40°C Reduce Viscosity IsOil->HeatOil CheckMedia Dilution into Media (pH 7.4) HeatOil->CheckMedia Sonicate Sonicate (10 min) Break Lattice Energy IsSolid->Sonicate Sonicate->CheckMedia Crash Precipitation Observed? CheckMedia->Crash InterDilution Use Intermediate Dilution (10% DMSO Step) Crash->InterDilution Yes (<10 µM) Cyclodextrin Use HP-β-Cyclodextrin (Encapsulation) Crash->Cyclodextrin Yes (>10 µM) Success Proceed to Assay Crash->Success No

Caption: Decision matrix for troubleshooting solubility based on physical state and concentration requirements.

Diagram 2: The "Intermediate Dilution" Workflow

DilutionWorkflow cluster_0 Critical Step: Prevents Shock Precipitation Stock Master Stock 100% DMSO (10 mM) Intermediate Intermediate Mix Media + 10% DMSO (100 µM) Stock->Intermediate 1:100 Dilution (Vortex Rapidly) Final Assay Well Media + 0.1% DMSO (1 µM) Intermediate->Final 1:100 Dilution (Gentle Mix)

Caption: Step-by-step dilution protocol to mitigate kinetic precipitation ("crashing out") during assay preparation.

References

  • Ziath. (2025). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][3] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[4][5][6] Expert Opinion on Drug Delivery. (Authoritative text on HP-β-CD usage for lipophilic drugs).

  • PubChem. (2025).[7] 5-Chloro-8-methoxyquinoline Physicochemical Data. (Used as surrogate for 8-methyl properties). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Quinoline Synthesis &amp; Troubleshooting

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Troubleshooting Cyclization Side Products in Quinoline Synthesis Welcome to the Heterocycle Synthesis Support Hub. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support)
Ticket Subject: Troubleshooting Cyclization Side Products in Quinoline Synthesis

Welcome to the Heterocycle Synthesis Support Hub. As a Senior Application Scientist, I understand that quinoline synthesis is often more art than science. The classical methods (Skraup, Combes, Friedländer) are powerful but notoriously unforgiving, frequently resulting in "black tar" polymerization, regioisomeric mixtures, or unexpected oxidation states.

This guide is structured to address your specific experimental failures with mechanistic root-cause analysis and validated recovery protocols.

Module 1: The Skraup Synthesis "Tar" Event

User Report: "My reaction turned into a solid black mass (tar) within minutes. Yield is <10%, and the flask is impossible to clean."

Root Cause Analysis

The "Skraup Tar" is caused by the uncontrolled polymerization of acrolein .[1] In the Skraup reaction, glycerol dehydrates to acrolein (


) in hot sulfuric acid.[1] Acrolein is highly reactive; if it does not immediately condense with the aniline (Michael addition), it polymerizes via radical or acid-catalyzed pathways to form intractable solids.
Troubleshooting Protocol

1. The Moderator Fix (Ferrous Sulfate) To prevent the reaction from "running away," you must reduce the vigor of the oxidation step.[2] The addition of ferrous sulfate (


) acts as an oxygen carrier and moderator, distributing the thermal load.[2]

2. The Oxidant Switch Nitrobenzene is the classical oxidant but often leads to violent exotherms.

  • Recommendation: Switch to Iodine (

    
    )  or Sodium m-nitrobenzenesulfonate  (Sulfo-mix). These allow for a smoother redox profile.
    
Corrective Workflow (The "Modified Skraup")
  • Step 1: Mix Aniline (0.1 mol), Glycerol (0.3 mol), and

    
     (5g) .
    
  • Step 2: Add Nitrobenzene (0.06 mol) slowly.

  • Step 3: Add conc.

    
     dropwise with vigorous stirring.
    
  • Step 4: Reflux. If the mixture darkens too rapidly or foams, remove heat immediately and allow the internal temp to drop by 10°C before resuming.

Decision Logic: Skraup Optimization

SkraupTroubleshoot Start Start Skraup Synthesis CheckExotherm Is reaction violent/foaming? Start->CheckExotherm Tar Black Tar Formed? CheckExotherm->Tar Yes Success Proceed to Steam Distillation CheckExotherm->Success No Solution1 Add Moderator: FeSO4 (Reduces reaction vigor) Tar->Solution1 Solution2 Change Oxidant: Use Iodine or Sulfo-mix Tar->Solution2

Figure 1: Decision tree for managing exothermic runaway in Skraup synthesis.

Module 2: Regioselectivity in Combes Synthesis

User Report: "I used a meta-substituted aniline and got a mixture of 5- and 7-substituted quinolines. I need only the 7-isomer."

Root Cause Analysis

When using meta-substituted anilines, the cyclization step (electrophilic aromatic substitution) has two available sites:

  • Ortho to the substituent (Position 5): Sterically hindered.

  • Para to the substituent (Position 7): Sterically accessible.

While electronic effects (EDG vs. EWG) play a role, steric hindrance is the dominant factor in the Combes synthesis.

  • Electron Donating Groups (e.g., -OMe): Strongly favor the 7-position (activation of the para site).

  • Electron Withdrawing Groups (e.g., -Cl, -NO2): Theoretically direct ortho (position 5), but due to the bulk of the closing ring, the 7-position is still often the major product, though mixtures are common.

Troubleshooting Protocol

1. Solvent Control Switching from concentrated


 to Polyphosphoric Acid (PPA)  often improves regioselectivity by allowing milder temperature control, favoring the thermodynamic product (usually the less sterically hindered 7-isomer).

2. Purification of Isomers If you cannot avoid the mixture, do not rely on column chromatography immediately.

  • Technique: Fractional Crystallization of the Nitrate Salts.

  • Protocol: Dissolve the crude oil in

    
    . The 5-substituted isomer is often more soluble, while the 7-substituted isomer precipitates as the nitrate salt.
    

Module 3: The Conrad-Limpach-Knorr Switch (Kinetic vs. Thermodynamic)

User Report: "I was trying to make a 4-hydroxyquinoline, but NMR suggests I made the 2-hydroxy isomer (quinolinone)."

Root Cause Analysis

This is a classic case of Kinetic vs. Thermodynamic control . The reaction between aniline and a


-ketoester can proceed via two pathways depending on the temperature and pH.
The "Temperature Switch" Data
ParameterKinetic Control (Conrad-Limpach) Thermodynamic Control (Knorr)
Target Product 4-Hydroxyquinoline 2-Hydroxyquinoline
Intermediate

-aminoacrylate (Enamine)

-ketoanilide (Amide)
Temperature Low (< 100°C)High (> 140°C)
Catalyst Acid catalysis (often HCl)Thermal or Acid
Key Step Nucleophilic attack on Ketone Nucleophilic attack on Ester
Corrective Workflow

To ensure 4-Hydroxyquinoline (Conrad-Limpach):

  • Mix aniline and

    
    -ketoester at Room Temperature  (or <60°C).
    
  • Add acid catalyst (HCl).

  • Ensure water removal (Dean-Stark) to drive the enamine formation before heating to cyclize.

  • Do not heat the initial mixture above 100°C, or you will form the amide (Knorr intermediate).

Pathway Visualization

CLK_Pathway cluster_Kinetic Kinetic Control (<100°C) cluster_Thermo Thermodynamic Control (>140°C) Reactants Aniline + Beta-Ketoester Enamine Beta-Aminoacrylate (Enamine) Reactants->Enamine Attack on Ketone Amide Beta-Ketoanilide (Amide) Reactants->Amide Attack on Ester Prod4 4-Hydroxyquinoline Enamine->Prod4 Cyclization (250°C) Prod2 2-Hydroxyquinoline Amide->Prod2 Cyclization (H2SO4)

Figure 2: Divergent pathways in Conrad-Limpach-Knorr synthesis based on thermal conditions.

Module 4: Purification & Isolation Strategy

User Report: "My product is trapped in a sticky, polymeric goo. Extraction with ether isn't working."

The "Steam & Salt" Protocol

Standard organic extractions fail with quinoline tars because the polymers are partially soluble in organic solvents. Use this Senior Scientist protocol:

  • Basify: After the acid-catalyzed reaction, neutralize with NaOH until pH > 10.

  • Steam Distillation: This is mandatory for Skraup products. Quinoline is steam volatile; the tar is not. Distill until the distillate is no longer cloudy.

  • Zinc Chloride Fusion (The "Nuclear Option"):

    • If steam distillation fails, take the dry tarry residue.

    • Mix with anhydrous

      
      .
      
    • Heat to fusion (melt). This complexes the quinoline and releases it from the polymer matrix.

    • Dissolve the melt in dilute HCl, basify, and then steam distill.

References

  • Manske, R. H. F., & Kulka, M. (1953).[3] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[3]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117.

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup reaction with m-substituted anilines. Journal of the Chemical Society, 437-445.

  • BenchChem Technical Support. (2025). Avoiding Polymerization in Skraup Synthesis.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 5: Quinolines).

Sources

Troubleshooting

Technical Support Center: 5-Chloro-8-methylquinoline-3-carboxamide

Stability & Handling Guide Executive Summary: Stability Profile 5-Chloro-8-methylquinoline-3-carboxamide is a substituted quinoline derivative often utilized in medicinal chemistry as a scaffold for TSPO ligands or anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide

Executive Summary: Stability Profile

5-Chloro-8-methylquinoline-3-carboxamide is a substituted quinoline derivative often utilized in medicinal chemistry as a scaffold for TSPO ligands or anti-infective agents. While the quinoline core is robust, the 3-carboxamide moiety and the 8-methyl group present specific stability challenges in solution.

  • Primary Risk (Physical): Rapid precipitation ("crashing out") upon dilution into aqueous buffers due to high lipophilicity (LogP > 3.0).

  • Secondary Risk (Chemical): Hydrolysis of the amide bond under extreme pH and oxidation of the benzylic 8-methyl group under stress conditions.

  • Photosensitivity: Moderate. The quinoline ring system is a chromophore susceptible to UV-induced excitation.

Module A: Solubility & Physical Stability

User Issue: "My IC50 values are inconsistent, and I see turbidity in the wells immediately after adding the compound."

Root Cause Analysis

This molecule exhibits poor aqueous solubility. Direct addition of high-concentration DMSO stocks (e.g., 10 mM) into aqueous media (PBS, Media) causes "solvent shock," leading to micro-precipitation that is often invisible to the naked eye but detrimental to assay reproducibility.

Validated Solubilization Protocol

To maintain physical stability, you must use an Intermediate Dilution Step to lower the kinetic barrier of solvation.

Step-by-Step Workflow
  • Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Store at -20°C.

  • Intermediate Stock (100x): Dilute the Master Stock into a co-solvent mixture (e.g., 50% DMSO / 50% Ethanol or PEG400) to 100 µM .

  • Working Solution (1x): Dilute the Intermediate Stock 1:100 into your assay buffer (pre-warmed to 37°C) to achieve 1 µM .

    • Critical Control: Ensure final DMSO concentration is <1% to avoid solvent effects on biological targets.

Visualization: Anti-Precipitation Workflow

SolubilizationWorkflow Solid Solid Powder (Store Desiccated) MasterStock Master Stock 10 mM in 100% DMSO Solid->MasterStock Dissolve Intermed Intermediate Stock (e.g., 100 µM) 50% DMSO / 50% PEG400 MasterStock->Intermed 1:100 Dilution (Prevents Shock) AssayReady Assay Buffer (1 µM Compound) <1% DMSO Intermed->AssayReady 1:100 Dilution (Slow Addition)

Figure 1: Step-wise dilution strategy to prevent compound precipitation during assay preparation.

Module B: Chemical Stability (Hydrolysis & Oxidation)

User Issue: "LC-MS analysis shows a new peak with a mass shift of +1 Da (or +16 Da) after 24 hours in buffer."

Mechanism of Degradation[1][2][3]
  • Amide Hydrolysis (+1 Da shift): The carboxamide group at position 3 is electronically activated by the quinoline nitrogen. In acidic (pH < 4) or basic (pH > 9) environments, water attacks the carbonyl carbon, releasing ammonia and forming the carboxylic acid derivative.

  • Methyl Oxidation (+14/16 Da shift): The methyl group at position 8 is benzylic-like. In the presence of light and oxygen, or metabolic enzymes (S9 fraction), it can oxidize to an alcohol, aldehyde, or carboxylic acid.

Troubleshooting Table: Chemical Purity
Symptom (LC-MS)Probable CauseCorrective Action
Mass +0.98 Da (approx)Hydrolysis (Amide

Acid)
• Adjust buffer pH to neutral (7.0–7.4).• Avoid storing in Tris/Glycine buffers for >24h (nucleophilic attack).
Mass +16 Da Oxidation (Methyl

Alcohol)
• Degas buffers (Argon sparge).• Add antioxidants (e.g., 1 mM Ascorbic Acid) if assay permits.
Mass +14 Da Oxidation (Methyl

Aldehyde)
• Protect from light (amber vials).• Seal plates to prevent evaporation/oxidation.
Visualization: Degradation Pathways

DegradationPathways Parent Parent Compound (Carboxamide) Acid Degradant A: Carboxylic Acid (Hydrolysis Product) Parent->Acid Acid/Base pH (+ H2O, - NH3) Alcohol Degradant B: 8-Hydroxymethyl (Oxidation Product) Parent->Alcohol UV Light / O2 (Radical Oxidation)

Figure 2: Primary chemical degradation pathways. Hydrolysis is pH-dependent; Oxidation is light/oxygen-dependent.

Module C: Storage & Environmental Factors

User Issue: "The compound turned yellow/brown in the clear glass vial."

Photostability & Hygroscopicity

Quinoline derivatives are photosensitive. The "browning" indicates photo-oxidation or polymerization of degradation products. Furthermore, DMSO is hygroscopic ; it absorbs water from the air, which accelerates hydrolysis of the amide bond in the stock solution.

Best Practice Storage Protocol
  • Container: Always use Amber Glass Vials with PTFE-lined caps. Avoid clear plastic (polystyrene) for long-term storage as quinolines can adsorb to plastic surfaces.

  • Atmosphere: Store DMSO stocks under Argon or Nitrogen gas to prevent moisture uptake and oxidation.

  • Freeze-Thaw: Limit to 3 cycles . Aliquot the Master Stock (e.g., 50 µL vials) to avoid repeated thawing.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths to dissolve the powder? A: Yes, sonication is recommended. However, limit it to 5-minute intervals to avoid heating the solvent, which can accelerate degradation.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: It is chemically stable for 24–48 hours at 37°C. However, physical stability is the concern. The presence of Serum (FBS) actually helps solubility by binding the compound (albumin binding), but this reduces the free fraction available to hit the target. Always report "Free Fraction" if possible.

Q: Why does my LC-MS peak split in two? A: If the mass is identical, you may be observing atropisomerism (restricted rotation around the amide bond) or tautomerization, though this is less common with 3-carboxamides than with 2- or 4- isomers. Ensure your chromatography method uses a buffered mobile phase (e.g., 0.1% Formic Acid) to collapse peak splitting.

References

  • Baertschi, S. W., et al. (2020). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard reference for amide hydrolysis mechanisms).
  • Musioł, R., et al. (2008).[1] "Investigating biological activity spectrum for novel quinoline analogues 2: hydroxyquinolinecarboxamides." Bioorganic & Medicinal Chemistry, 16(8), 4490-4499.[1] Link (Source for quinoline carboxamide solubility and activity profiles).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • European Medicines Agency. (1998).[2] ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Link (Standard protocol for testing light sensitivity).

  • Nanda, K. K., et al. (2020).[3] "Base-Mediated Oxidative Degradation of Secondary Amides...". Journal of Pharmaceutical Sciences, 109(11), 3394-3403.[3] Link (Mechanistic insight into amide degradation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-8-methylquinoline-3-carboxamide: Beyond the Proton Spectrum

In the landscape of modern drug discovery and development, quinoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, quinoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the unambiguous structural elucidation of novel quinoline analogues like 5-Chloro-8-methylquinoline-3-carboxamide is not merely a procedural step but a cornerstone of rigorous scientific investigation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-8-methylquinoline-3-carboxamide, contextualized within a broader, multi-technique spectroscopic framework. We will move beyond a simple description of the proton spectrum to a comparative evaluation, demonstrating how cross-validation with alternative methods like 2D NMR and mass spectrometry is essential for achieving irrefutable structural confirmation.[3] This approach embodies a self-validating system, ensuring the integrity and reliability of analytical data—a critical requirement for regulatory submission and intellectual property protection.

The Molecular Blueprint: Structure of 5-Chloro-8-methylquinoline-3-carboxamide

To dissect the spectroscopic data, we must first visualize the molecule's structure and the unique electronic environment of each proton.

Caption: Structure of 5-Chloro-8-methylquinoline-3-carboxamide with proton numbering.

Part 1: ¹H NMR Spectroscopy - The Primary Interrogation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first and most crucial tool for the structural analysis of organic molecules.[1] It provides detailed information about the hydrogen framework of a molecule.

Theoretical ¹H NMR Spectrum Prediction

Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of the target molecule. The quinoline ring protons are in the aromatic region, but their precise locations are dictated by the electronic effects of the substituents.

  • H2 & H4: These protons are on the pyridine ring, adjacent to the electron-withdrawing nitrogen atom and, in the case of H4, ortho to the carboxamide group. Consequently, they are expected to be the most deshielded aromatic protons, appearing at the lowest field (highest ppm).

  • H6 & H7: These protons are on the benzene ring. H7 is ortho to the electron-donating methyl group, which should shield it slightly (shift to a higher field). H6 is ortho to the electron-withdrawing chloro group, which will deshield it.

  • 8-CH₃ Protons: The methyl protons are attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum.

  • -CONH₂ Protons: The amide protons are often broad due to quadrupole broadening from the nitrogen atom and their exchange with trace amounts of water in the solvent. They typically appear as two distinct, broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Influencing Factors
H28.8 - 9.2Doublet (d) or Singlet (s)1HProximity to N; meta to -CONH₂
H48.5 - 8.9Doublet (d) or Singlet (s)1HProximity to N; ortho to -CONH₂
H67.6 - 8.0Doublet (d)1HOrtho to -Cl; meta to -CH₃
H77.3 - 7.6Doublet (d)1HOrtho to -CH₃; meta to -Cl
8-CH₃2.5 - 2.8Singlet (s)3HAttached to aromatic ring
-CONH₂7.5 - 8.5 (variable)Two Broad Singlets (br s)2HSolvent, concentration, exchange
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Chloro-8-methylquinoline-3-carboxamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality Note: DMSO-d₆ is often preferred over CDCl₃ for amides as it slows down the N-H proton exchange, resulting in sharper amide signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving fine coupling patterns.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Part 2: The Comparative Framework - Alternative & Complementary Techniques

While ¹H NMR provides the initial blueprint, a robust structural confirmation relies on cross-validating this data with other spectroscopic methods. Each technique offers a unique piece of the puzzle.

Caption: Workflow for unambiguous structural elucidation.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.[2][4] For our target compound, we expect 11 distinct carbon signals: 9 for the quinoline ring system, 1 for the methyl group, and 1 for the carboxamide carbonyl.

  • Experimental Protocol: The procedure is similar to ¹H NMR, but the probe is tuned to the ¹³C frequency. Spectra are typically acquired with proton decoupling to produce a spectrum with a single sharp line for each unique carbon atom.[2]

2D NMR Spectroscopy: Mapping the Connections

Two-dimensional NMR techniques are indispensable for resolving spectral overlap and definitively establishing atomic connectivity.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] For our molecule, a key cross-peak would be expected between H6 and H7, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[5][7] It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds.[7][8] This is crucial for identifying quaternary (non-protonated) carbons and confirming the placement of substituents.

    • Key Expected HMBC Correlations:

      • The methyl protons (8-CH₃) should show correlations to C7, C8, and C8a.

      • H2 should show correlations to C3, C4, and C8a.

      • H7 should show a correlation to the quaternary carbon C5 (bearing the chloro group), confirming the substituent's position.

Mass Spectrometry: The Final Weight Check

Mass spectrometry (MS) provides the molecular weight of the compound, offering a fundamental confirmation of its identity.[4]

  • Expected Observation: For 5-Chloro-8-methylquinoline-3-carboxamide (C₁₁H₉ClN₂O), the calculated monoisotopic mass is approximately 220.04 g/mol .

  • The Chlorine Signature: A key diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[9][10] This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M+ peak.[9][10] The presence of this 3:1 M+/M+2 pattern is definitive evidence of a single chlorine atom in the molecule.

  • Experimental Protocol (Electron Ionization - EI):

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

    • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Synthesizing the Data: A Comparative Summary

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (via coupling), and relative abundance.Excellent for initial mapping of the H-framework.Signal overlap is possible in the aromatic region. Amide protons can be broad and uninformative regarding coupling.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the presence of 11 unique carbons.Provides no direct connectivity information. Lower sensitivity than ¹H NMR.
COSY H-H coupling networks.Confirms the H6-H7 ortho relationship.Does not provide information about quaternary carbons or non-coupled protons.
HSQC Direct one-bond C-H correlations.Unambiguously assigns protonated carbons.Does not provide information about quaternary carbons.
HMBC Long-range (2-3 bond) C-H correlations.Crucial for assigning quaternary carbons and confirming the overall connectivity and substituent placement.Can be complex to interpret.
Mass Spec. Molecular weight and elemental composition (from isotopic patterns).Confirms the molecular formula and definitively proves the presence of one chlorine atom.Provides limited structural information on its own (isomerism).

Conclusion

The analysis of the ¹H NMR spectrum is the foundational step in the structural elucidation of 5-Chloro-8-methylquinoline-3-carboxamide. However, as this guide demonstrates, relying solely on this technique is insufficient for the standards of modern pharmaceutical research. A scientifically rigorous approach demands a comparative analysis, integrating data from ¹³C NMR, a suite of 2D NMR experiments (COSY, HSQC, and HMBC), and mass spectrometry. This multi-faceted strategy creates a self-validating dataset that transforms a structural hypothesis into a confirmed molecular reality, providing the authoritative grounding necessary for advancing drug development programs.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link][7]

  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][9]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link][6]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link][10]

  • ResearchGate. (2005). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][11]

Sources

Comparative

LC-MS Fragmentation Pattern of 5-Chloro-8-Methyl Quinolines: A Comparative Technical Guide

Executive Summary This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 5-chloro-8-methylquinoline (5-Cl-8-MeQ) . Unlike standard spectral libraries tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 5-chloro-8-methylquinoline (5-Cl-8-MeQ) . Unlike standard spectral libraries that often list peaks without context, this document focuses on the mechanistic causality of fragmentation.

We compare 5-Cl-8-MeQ against its non-halogenated analog (8-methylquinoline) and its hydroxylated derivative (5-chloro-8-hydroxyquinoline) to isolate the specific mass spectral contributions of the chlorine substituent and the methyl group. This approach allows for unambiguous structural elucidation of impurities and metabolites in drug development pipelines.

Chemical Identity & Isotopic Physics

Before analyzing fragmentation, the molecular ion identity must be validated through isotopic abundance. The presence of a chlorine atom introduces a distinct "fingerprint" that serves as the primary filter for data processing.

Isotopic Signature (The "3:1 Rule")

Chlorine exists naturally as


 (75.78%) and 

(24.22%). In Mass Spectrometry, this creates a characteristic M (molecular ion) and M+2 peak pair with an approximate intensity ratio of 3:1 .

Target Molecule: 5-Chloro-8-methylquinoline

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  177.0345 Da
    
  • Protonated Precursor $[M+H]^+ $: 178.0423 Da

Isotopem/z (Protonated)Relative AbundanceDiagnostic Utility

178.04 100% (Base) Primary Quantitation Ion

180.04 ~32% Confirmation Ion (Must co-elute)

179.04~11%Skewed by Cl contribution; less useful

Critical Insight: In complex matrices (plasma/urine), always extract the ion chromatograms (XIC) for both 178.04 and 180.04. If the peaks do not align perfectly in retention time with a constant ratio, the signal is an interference, not the chlorinated analyte.

Comparative Fragmentation Analysis

To understand the specific behavior of 5-Cl-8-MeQ, we compare it with two structural alternatives. This comparison highlights how functional group modifications shift the fragmentation pathways.

Table 1: Comparative Fragmentation Performance
Feature5-Chloro-8-Methylquinoline (Target)8-Methylquinoline (Alternative 1)5-Chloro-8-Hydroxyquinoline (Alternative 2)
Precursor (

)
178.04144.08180.02
Dominant Loss HCN (-27 Da) & HCl (-36 Da)HCN (-27 Da)CO (-28 Da) & HCl (-36 Da)
Base Fragment

151 (Loss of HCN)

117 (Loss of HCN)

152 (Loss of CO)
Secondary Fragment

142 (Loss of HCl)

115 (Loss of H + HCN)

144 (Loss of HCl)
Mechanism Note The Cl atom weakens the ring electron density, facilitating HCl loss in ESI.Stable fused ring; requires higher Collision Energy (CE) to fragment.The -OH group triggers keto-enol tautomerism, favoring CO loss (phenolic character).
Analysis of Differences
  • Effect of Chlorine: The 5-Cl-8-MeQ spectrum is distinguished by the competition between losing the nitrogen ring fragment (HCN) and the halogen (HCl). In 8-methylquinoline, only the HCN loss is available as a major pathway.

  • Effect of Hydroxyl vs. Methyl: The hydroxy-analog (Alternative 2) prefers losing CO (28 Da), a pathway blocked in 5-Cl-8-MeQ because the methyl group cannot tautomerize to a ketone. This makes the absence of

    
     [M-28]  a key confirmation of the methyl vs. hydroxyl structure.
    

Mechanistic Deep Dive: 5-Cl-8-MeQ Pathways

In Electrospray Ionization (ESI+), the molecule forms an even-electron ion


. The fragmentation is driven by proton mobility and charge localization on the nitrogen atom.
Pathway A: Heterocyclic Cleavage (Dominant)

The most energetically favorable pathway for quinolines is the opening of the pyridine ring.

  • Protonation: Occurs at the Nitrogen (N-1).

  • Ring Opening: Retro-Diels-Alder (RDA) type mechanism or direct cleavage.

  • Neutral Loss: Elimination of Hydrogen Cyanide (HCN, 27.01 Da).

  • Result: Formation of a destabilized phenyl cation derivative (

    
     151).
    
Pathway B: Halogen Elimination

Due to the inductive effect of the nitrogen, the C-Cl bond at position 5 is activated.

  • HCl Loss: In ESI (low energy), the loss of neutral HCl (36 Da) is observed, leading to

    
     142.
    
  • Radical Loss: In higher energy collision (or EI), a homolytic cleavage of Cl• (35 Da) may occur (

    
     143), but this is rare in standard LC-MS/MS conditions compared to HCl loss.
    
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 178 (100%) Intermed_A Ring Opening (Transition State) Precursor->Intermed_A CE 20-30 eV Fragment_B [M+H - HCl]+ m/z 142 (Radical Cation) Precursor->Fragment_B -HCl (36 Da) (High CE) Fragment_C [M+H - CH3]+ m/z 163 (Minor) Precursor->Fragment_C -CH3 (15 Da) Fragment_A [M+H - HCN]+ m/z 151 (Base Peak) Intermed_A->Fragment_A -HCN (27 Da) m/z 115 m/z 115 Fragment_A->m/z 115 -Cl / -HCl

Figure 1: Competitive fragmentation pathways of protonated 5-chloro-8-methylquinoline in ESI+ mode.

Experimental Protocol

To replicate these results or validate the compound in a new matrix, follow this self-validating protocol.

Method Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) MS.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • LC Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      Hold (2 min).
  • MS Settings (Source):

    • Gas Temp: 325°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Critical: Too high causes in-source fragmentation of Cl).

  • Data Acquisition:

    • Perform an MS2 Product Ion Scan .[1]

    • Precursor:

      
       178.0.
      
    • Collision Energy (CE): Ramp 10, 20, 40 eV.

Workflow Diagram

ExperimentalWorkflow Sample Sample (1 µg/mL) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 178 ESI->Q1 CC Collision Cell (N2 Gas, 20eV) Q1->CC Q3 Detector (TOF/Q3) CC->Q3 Data Spectrum Analysis Q3->Data

Figure 2: LC-MS/MS acquisition workflow for structural confirmation.[2]

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Quinoline Derivatives: Fragmentation Mechanisms and Structural Elucidation. Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data: 8-Methylquinoline and Chlorinated Derivatives. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer International Publishing. (Refer to Chapter 6: Fragmentation of Organic Ions). [Link]

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed discussion on Chlorine Isotopic Patterns). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships: 5-Chloro vs. 5-Fluoro Quinolines in Drug Design

Introduction: The Strategic Role of Halogens on a Privileged Scaffold The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens on a Privileged Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies.[1][2] The art and science of drug design often lie in the subtle yet profound modifications made to such a core structure. The introduction of halogen atoms is a primary strategy used by medicinal chemists to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[3][4]

Among the halogens, fluorine and chlorine are the most frequently employed. While often considered bioisosteric replacements, their distinct electronic and steric properties can lead to dramatically different pharmacological outcomes. This guide provides an in-depth, data-driven comparison of the structure-activity relationships (SAR) of 5-chloro- and 5-fluoro-substituted quinolines. We will dissect the causal mechanisms behind their differential effects, provide actionable experimental protocols, and offer insights to guide rational drug design for researchers in the field. The fundamental principle of SAR is that the chemical structure of a molecule directly influences its biological activity, allowing scientists to design more effective and selective drugs.[5][6]

Chapter 1: A Tale of Two Halogens - Core Physicochemical Differences

The choice between fluorine and chlorine is not arbitrary; it is a calculated decision based on their fundamental atomic properties, which dictate how they influence a molecule's behavior in a biological system.

Fluorine, the most electronegative element, is small (Van der Waals radius of 1.47 Å) and forms strong, polarized bonds. Its electron cloud is not easily distorted, leading to very low polarizability.[7] In contrast, chlorine is larger (Van der Waals radius of 1.75 Å) and significantly more polarizable, meaning its electron cloud can be more easily distorted to form favorable interactions.[7] These differences have direct consequences on key drug-like properties.

PropertyFluorine (F)Chlorine (Cl)Rationale & Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅSteric Influence: Chlorine's larger size can create critical steric bumps or, conversely, productive van der Waals contacts in a binding pocket where fluorine might be too small.
Electronegativity (Pauling) 3.983.16Electronic Effects: Fluorine's intense inductive electron-withdrawing effect can lower the pKa of nearby basic centers, altering ionization at physiological pH and impacting solubility and cell permeability.
Polarizability (αD) 3.7414.6Binding Interactions: Chlorine's higher polarizability allows for stronger, more favorable interactions with protein targets, including halogen bonding, which can significantly increase binding affinity.[7]
Lipophilicity (LogP) Fluorinated compounds are generally less lipophilic (more soluble) than their chlorinated counterparts.[7]Chlorinated compounds are typically more lipophilic and less soluble.[7]Pharmacokinetics: Modulating LogP is critical for balancing solubility and membrane permeability, directly affecting absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism by Cytochrome P450 enzymes.The C-Cl bond is weaker and can be a site for metabolic attack, although it is still more stable than a C-H bond.Drug Half-Life: Fluorination is a classic strategy to improve metabolic stability and increase a drug's half-life.

A molecular matched-pair analysis comparing thousands of compounds found that chlorinated compounds, on average, showed a statistically significant increase in binding constants over their fluorinated analogs, likely due to the key role of polarizability.[7] However, this can come at the cost of increased toxicity and reduced solubility.[7]

cluster_F 5-Fluoroquinoline cluster_Cl 5-Chloroquinoline F_Props Small Size High Electronegativity Low Polarizability Strong C-F Bond F_Effects Blocks Metabolism Lowers pKa Increases Solubility Forms H-Bonds F_Props->F_Effects SAR_Outcome Modulated Biological Activity & PK/PD Profile F_Effects->SAR_Outcome Cl_Props Larger Size Lower Electronegativity High Polarizability Weaker C-Cl Bond Cl_Effects Increases Lipophilicity Forms Halogen Bonds Can Be Metabolized Steric Influence Cl_Props->Cl_Effects Cl_Effects->SAR_Outcome

Caption: Physicochemical properties of F vs. Cl and their resulting effects.

Chapter 2: SAR of 5-Substituted Quinolones - A Comparative Case Study in Antibacterials

The fluoroquinolone class of antibiotics provides a rich dataset for comparing the effects of halogen substitution. The core pharmacophore for these drugs requires a 4-pyridone-3-carboxylic acid moiety, which is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV.[8] Modifications at positions C-5, C-7, C-8, and N-1 dramatically alter the antibacterial spectrum and potency.[9]

In a series of 6,8-difluoroquinolones, various substituents were tested at the C-5 position, including halo, hydroxy, mercapto, and amino groups.[10] The study found that a 5-amino group was optimal for overall antibacterial activity, leading to the development of sparfloxacin.[10] However, when comparing halo-substituents, important trends emerge.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of 5-Substituted Quinolones

Compound IDR5 SubstituentR7 SubstituentS. aureus FDA 209PE. coli NIHJP. aeruginosa IAM 1007Reference
1a -H3-methyl-1-piperazinyl0.200.050.78[10]
1b -F3-methyl-1-piperazinyl0.100.050.39[10]
1c -Cl3-methyl-1-piperazinyl0.200.100.78[10]
2a -H3,5-dimethyl-1-piperazinyl0.100.050.39[10]
2b -F3,5-dimethyl-1-piperazinyl0.050.0250.20[10]
2c -Cl3,5-dimethyl-1-piperazinyl0.100.050.39[10]

Analysis of Experimental Data:

  • 5-Fluoro Substitution: In both series (1b and 2b), the introduction of a 5-fluoro group consistently improves potency against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria compared to the unsubstituted parent compound (1a and 2a).[10] This enhancement can be attributed to favorable electronic interactions within the enzyme-DNA complex.[11]

  • 5-Chloro Substitution: The 5-chloro analogues (1c and 2c) show activity that is either identical to or slightly worse than the unsubstituted compounds.[10] This suggests that the larger steric bulk of the chlorine atom at the C-5 position may be detrimental, potentially causing an unfavorable conformational change or a steric clash within the binding site.

Chapter 3: Synthetic Strategies - Accessing the Scaffolds

The ability to generate these analogues for testing is paramount. The synthesis of 5-haloquinolines relies on established, robust chemical transformations.

Synthesis of 5-Fluoroquinolines: The construction of the fluoroquinolone core often involves the microwave-assisted condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization and subsequent functionalization.[12][13] Nucleophilic aromatic substitution (SNAr) is then commonly used to introduce amine-containing side chains at positions like C-7.

Synthesis of 5-Chloroquinolines: 5-chloroquinoline itself is a versatile intermediate used in the development of various pharmaceuticals, including antimalarials and anticancer drugs.[14][15] A common and reliable method for its synthesis is the Sandmeyer reaction, which converts 5-aminoisoquinoline into the desired 5-chloroisoquinoline via a diazonium salt intermediate.[14] Another classical method is the Skraup synthesis, using raw materials like 4-chloro-ortho-aminophenol and glycerol.[16]

Caption: A logical workflow for the comparative evaluation of drug candidates.

Chapter 4: Experimental Protocols - Ensuring Data Integrity

Protocol: Broth Microdilution MIC Assay

1. Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

2. Materials:

  • Test compounds (5-fluoro- and 5-chloroquinoline analogues), dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Incubator (35-37°C).

3. Methodology: a. Bacterial Inoculum Preparation: i. From a fresh agar plate, select 3-5 colonies of the test organism. ii. Inoculate into sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iii. Dilute this suspension 1:100 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells. b. Compound Dilution Series: i. Add 100 µL of CAMHB to all wells of a 96-well plate. ii. Add 2 µL of the 10 mg/mL stock compound to the first well and mix thoroughly. This creates the starting concentration. iii. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 100 µL from the last well. c. Inoculation: i. Add 100 µL of the prepared bacterial inoculum to each well. ii. Include a positive control (no drug) and a negative control (no bacteria). d. Incubation: i. Cover the plate and incubate at 35°C for 18-24 hours. e. Data Analysis: i. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

4. Self-Validation & Causality:

  • This protocol is a standardized method (e.g., CLSI guidelines), ensuring results are comparable across different labs.

  • The use of control wells validates the experiment: growth in the positive control confirms the viability of the bacteria, while no growth in the negative control confirms the sterility of the medium.

  • By testing the 5-fluoro and 5-chloro analogues side-by-side on the same plate, experimental variability is minimized, allowing for a direct and trustworthy comparison of their intrinsic potencies.

Conclusion and Future Outlook

The substitution of a hydrogen atom with fluorine or chlorine at the C-5 position of the quinoline ring is a powerful, yet nuanced, strategy in drug design.

  • 5-Fluoro substitution often leads to enhanced potency, particularly in the fluoroquinolone antibiotic class, likely through favorable electronic interactions and improved physicochemical properties like solubility.[7][10] Its key advantage lies in its ability to block metabolic hotspots, thereby increasing drug stability.

  • 5-Chloro substitution can increase lipophilicity and offers the potential for strong, polarizability-driven binding interactions (e.g., halogen bonds) that may significantly enhance affinity.[7] However, its larger size can also introduce steric hindrance, potentially reducing activity depending on the specific topology of the target's binding site.

The choice is not a simple matter of "which is better," but rather "which is optimal for this specific target and desired drug profile." The experimental data clearly shows that the biological consequence of this substitution is context-dependent, heavily influenced by the surrounding molecular architecture.[9] Future drug development efforts should continue to leverage matched-pair analysis, as outlined in this guide, to make data-driven decisions, ultimately accelerating the discovery of safer and more effective quinoline-based therapeutics.

References

  • Title: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols Source: Benchchem URL
  • Title: Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency Source: PubMed URL
  • Title: Structure-activity relationship of fluoroquinolones as anticancer agents.
  • Title: Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones Source: International Journal of ChemTech Research URL
  • Title: Structure–activity relationships of quinolones.
  • Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: Clinical Infectious Diseases | Oxford Academic URL
  • Title: Structure-activity relationships of the fluoroquinolones Source: ASM Journals URL
  • Title: Streamlined syntheses of fluoroquinolones Source: Google Patents URL
  • Title: Method for preparing 5-chloro-8-hydroxyquinoline Source: Google Patents URL
  • Title: 5-Chloroquinoline Source: Chem-Impex URL
  • Title: Which halogen to choose?
  • Title: Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship Source: PubMed URL
  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Publishing URL
  • Title: Structure Activity Relationship Of Drugs Source: Various URL
  • Title: Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group - Durham University URL
  • Title: Which halogen to choose?
  • Title: SAR: Structure Activity Relationships Source: CDD Vault URL
  • Source: Automate.
  • Title: Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes Source: Fiveable URL
  • Title: The Rise, Fall, and Rethink of (Fluoro)
  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: PMC URL
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: Request PDF - ResearchGate URL
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC URL

Sources

Comparative

Technical Comparison: HPLC Purity Standards for 5-Chloro-8-methylquinoline-3-carboxamide

Executive Summary Context: 5-Chloro-8-methylquinoline-3-carboxamide is a critical scaffold in medicinal chemistry, particularly in the synthesis of TSPO (Translocator Protein) ligands and specific agrochemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-Chloro-8-methylquinoline-3-carboxamide is a critical scaffold in medicinal chemistry, particularly in the synthesis of TSPO (Translocator Protein) ligands and specific agrochemical intermediates (e.g., cloquintocet derivatives). Its structural rigidity and electronic properties make it a valuable pharmacophore, but these same properties complicate its purification and analysis.

The Problem: High-purity reference standards for this specific substituted quinoline are rarely available as off-the-shelf Certified Reference Materials (CRMs). Researchers often rely on "Reagent Grade" commercial samples or must synthesize and qualify their own "In-House" standards.

The Solution: This guide compares the three primary sourcing strategies for HPLC standards—Commercial Reagent Grade, Third-Party Custom Synthesis (CRM-grade), and In-House Qualification. We provide a validated HPLC protocol specifically designed to resolve the critical regioisomers (e.g., 7-methyl vs. 8-methyl) that common generic methods miss.

Comparative Analysis of Standard Types

The choice of standard dictates the integrity of your quantitative data. Below is a comparison based on regulatory compliance (ICH Q2(R2)), cost, and technical reliability.

FeatureOption A: Commercial Reagent Grade Option B: Third-Party Custom CRM Option C: Qualified In-House Standard
Purity Claim Typically >95% or >97% (Area %)>99.0% (Mass Balance)>99.5% (Mass Balance)
Traceability None (Batch-dependent)NIST/USP TraceableTraceable to Primary Standard (NMR/TGA)
Impurity ID Unknown/GenericFully CharacterizedCharacterized by User
Cost Low ($)Very High (

)
Moderate (

- Labor intensive)
Lead Time ImmediateMonthsWeeks
Suitability Early Discovery / TLC spottingGMP Release / ClinicalGLP Studies / Process Optimization
Expert Insight: The "Reagent Grade" Trap

For 5-Chloro-8-methylquinoline-3-carboxamide, commercial reagent grade materials often contain significant levels of 5-Chloro-8-methylquinoline-3-carboxylic acid (hydrolysis product) or regioisomers (e.g., 7-methyl analogs) arising from impure starting anilines. Using these as quantitative standards without repurification leads to systematic errors in potency calculations.

Critical Analytical Challenges & Methodology

The Isomer Problem

The synthesis of quinolines via the Meth-Cohn or Friedländer annulation often produces regioisomers if the starting aniline is not isomerically pure.

  • Target: 5-Chloro-8-methyl isomer.

  • Common Impurity: 7-Chloro-5-methyl or other positional isomers depending on the cyclization direction.

Standard C18 columns often fail to separate these lipophilic isomers due to identical m/z ratios and similar hydrophobicities.

Recommended HPLC Protocol

To ensure the purity of your standard, use this "Self-Validating" method which utilizes pi-pi interactions for enhanced selectivity.

  • Column: Phenyl-Hexyl or Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm). Why? The pi-electrons in the phenyl ring interact differentially with the electron-deficient quinoline ring compared to a standard C18 alkyl chain.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered). Why? Quinolines are basic (pKa ~4.9). Low pH ensures full ionization, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity scan).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temp: 35°C.

Workflow: Qualifying an In-House Standard

Since CRMs are scarce for this specific intermediate, the most robust approach is to synthesize a batch and qualify it as a Primary Reference Standard . This workflow aligns with the lifecycle approach of ICH Q2(R2) .

Diagram 1: The Standard Qualification Workflow

QualificationWorkflow cluster_Analysis Structure & Purity Confirmation Start Crude Synthesis (>95% purity) Recryst Recrystallization (EtOH/Water) Start->Recryst Purify Drying Vacuum Drying (Remove Solvents) Recryst->Drying NMR 1H & 13C NMR (Structure) Drying->NMR MS HRMS (Identity) Drying->MS HPLC HPLC-UV (Purity Area %) Drying->HPLC TGA TGA/KF (Volatiles/Water) Drying->TGA Calc Mass Balance Calculation NMR->Calc HPLC->Calc TGA->Calc CoA Generate CoA (Valid for 1 Year) Calc->CoA Purity = (100 - %Imp - %Volatiles)

Caption: A rigorous workflow to convert crude synthesized material into a qualified Primary Reference Standard using Mass Balance calculation.

Step-by-Step Qualification Protocol
  • Recrystallization: Dissolve crude 5-Chloro-8-methylquinoline-3-carboxamide in hot Ethanol. Add water dropwise until turbid. Cool slowly to 4°C. This removes the "carboxylic acid" impurity which remains in the mother liquor.

  • Structural Confirmation:

    • 1H NMR (DMSO-d6): Verify the singlet at ~9.0-9.2 ppm (H-2 of quinoline) and the methyl group doublet/singlet at ~2.6 ppm. Ensure no integration errors suggest isomeric mixtures.

  • Purity Assignment (Mass Balance Approach): Do not rely on HPLC Area% alone. Use the following formula:

    
    
    
    • Water:[4] Determine via Karl Fischer (KF).

    • Solvents: Determine via TGA (Thermogravimetric Analysis) or GC-Headspace.

    • Organics: Determine via the HPLC method described above.[1]

Impurity Fate Mapping

Understanding where impurities come from allows you to select the right standard.[2] If your standard does not resolve these specific impurities, your quantification is invalid.

Diagram 2: Impurity Origins in Quinoline Synthesis

ImpurityFate Precursor 2-Amino-4-chloro-3-methylbenzoic acid Reaction Cyclization Reaction (e.g. with active methylene) Precursor->Reaction Target TARGET: 5-Chloro-8-methylquinoline -3-carboxamide Reaction->Target Major Pathway Impurity2 Impurity B: Regioisomer (7-Chloro-5-methyl...) Reaction->Impurity2 Isomeric Contamination Impurity3 Impurity C: Incomplete Cyclization Reaction->Impurity3 Process Failure Impurity1 Impurity A: Hydrolysis Product (Carboxylic Acid) Target->Impurity1 Degradation (Moisture)

Caption: Fate mapping showing how regioisomers and degradation products (hydrolysis) contaminate the target stream.

Conclusion & Recommendation

For research involving 5-Chloro-8-methylquinoline-3-carboxamide , relying on commercial "Reagent Grade" chemicals as analytical standards is a significant risk due to the prevalence of regioisomers and hydrolysis products.

Final Recommendation:

  • If budget allows: Contract a custom synthesis lab to produce a >99% purity batch with a full Certificate of Analysis (CoA).

  • If budget is limited: Purchase reagent grade material (5g), perform a dual recrystallization (Ethanol/Water), and qualify it in-house using the Mass Balance method described above.

  • Analytical Control: Switch from C18 to Phenyl-Hexyl columns to ensure specificity against structural isomers.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers.[6]

  • Royal Society of Chemistry. (2017). Reverse-phase high performance liquid chromatography separation of positional isomers.

  • Amerigo Scientific. (2024). Product Data: 5-Chloro-8-methylquinoline-3-carboxylic acid.[7]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-8-methylquinoline-3-carboxamide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-8-methylquinoline-3-carboxamide, a compound of interest in medicinal chemistry. The procedures outlined herein are synthesized from established safety protocols for analogous quinoline derivatives and are grounded in the principles of chemical hygiene and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from related quinoline compounds, 5-Chloro-8-methylquinoline-3-carboxamide should be presumed to be a hazardous substance with the potential for skin, eye, and respiratory irritation.[4][5][6] Some quinoline derivatives are also suspected of causing genetic defects and may have long-term adverse effects on aquatic life.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation.[4][5][6]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.To prevent inhalation of airborne particles that can cause respiratory tract irritation.[4][5]
II. Spill Management

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

For small spills, a trained individual in the laboratory can typically manage the cleanup.

Step-by-Step Minor Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure all necessary PPE is worn before approaching the spill.

  • Containment: If the substance is a solid, carefully sweep or vacuum the material.[7] Avoid generating dust.[7][8] Do not use compressed air for cleaning.[8] If it is a solution, absorb it with an inert material such as vermiculite, dry sand, or earth.[9]

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[7][9]

  • Decontamination: Clean the spill area with a suitable solvent like ethanol or isopropanol, followed by a thorough wash with soap and water.[1] All cleaning materials should be collected as hazardous waste.

  • Waste Disposal: Dispose of the sealed container according to your institution's hazardous waste procedures.

In the event of a large spill, the immediate priority is personnel safety.

Step-by-Step Major Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.[1]

  • Alert Authorities: Notify your institution's emergency response team or safety officer.[1][7]

  • Secure the Area: Prevent entry into the contaminated zone.

  • Provide Information: Be prepared to provide the emergency response team with as much information as possible about the spilled substance.

III. Disposal of Unused or Waste Material

All unused or waste 5-Chloro-8-methylquinoline-3-carboxamide must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect the compound in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name and any known hazard warnings.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Quinoline compounds can react violently with strong oxidizing agents.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][9]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the safe handling and disposal of 5-Chloro-8-methylquinoline-3-carboxamide.

DisposalWorkflow cluster_assessment Initial Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Identify Waste as 5-Chloro-8-methylquinoline-3-carboxamide haz_assess Hazard Assessment: Treat as Hazardous start->haz_assess ppe Select Appropriate PPE haz_assess->ppe collect Collect in Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate storage Temporary Storage in Designated Area segregate->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: Disposal workflow for 5-Chloro-8-methylquinoline-3-carboxamide.

IV. Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with 5-Chloro-8-methylquinoline-3-carboxamide must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent, such as ethanol or acetone.[1] Collect this rinse as hazardous waste.

  • Washing: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 5-Chloro-8-methylquinoline-3-carboxamide, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Application Notes and Protocols for Handling and Storage of Chlorin
  • Quinoline Yellow (w
  • Quinoline Yellow - Santa Cruz Biotechnology.
  • Safety Data Sheet: Quinoline - Chemos GmbH&Co.KG.
  • SAFETY D
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health.
  • 5-Chloro-8-hydroxyquinoline - Apollo Scientific.
  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% - Cole-Parmer.
  • SAFETY D

Sources

Handling

Personal protective equipment for handling 5-Chloro-8-methylquinoline-3-carboxamide

Executive Summary & Risk Profile Immediate Action Required: Treat 5-Chloro-8-methylquinoline-3-carboxamide as a High-Potency Pharmacological Agent (HPPA) until full toxicological data confirms otherwise. While vendor Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat 5-Chloro-8-methylquinoline-3-carboxamide as a High-Potency Pharmacological Agent (HPPA) until full toxicological data confirms otherwise.

While vendor Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335) due to lack of data, the quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently associated with DNA intercalation and kinase inhibition .

The Core Hazard: The combination of a planar aromatic system (quinoline) and a carboxamide side chain facilitates cellular entry and potential interaction with nucleic acids. Therefore, standard "irritant" PPE is insufficient. You must adopt a Control Banding approach, treating this as an Occupational Exposure Band (OEB) 3 compound (


).

Hazard Identification & Logic (The "Why")

To ensure safety, we must look beyond the label. The following table breaks down the inferred risks based on Structure-Activity Relationships (SAR) of the quinoline core.

FeatureHazard ClassMechanism of ActionOperational Implication
Quinoline Core Genotoxicity / Mutagenicity (Suspected)Planar structure allows intercalation between DNA base pairs.Zero skin contact. Solubilized compound penetrates skin faster than solid.
3-Carboxamide Bioactivity / Toxicity Common pharmacophore for immunomodulation (e.g., Linomide analogs).Treat as a systemically active drug. Avoid inhalation of dusts.
5-Cl, 8-Me Lipophilicity Halogen/Methyl substitutions increase logP (lipid solubility).Glove Permeation Risk. Once dissolved in DMSO/DCM, skin absorption is rapid.
Physical State Respiratory Irritant Fine crystalline powder; electrostatic.High risk of aerosolization during weighing.

PPE Selection Matrix

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific phase of your experiment.

Table 1: Task-Based PPE Requirements
TaskRespiratory ProtectionHand Protection (Glove Protocol)Eye/Face ProtectionBody Protection
Weighing / Solid Handling (< 10 mg)N95 / FFP2 (Min) inside Fume Hood.Double Nitrile (0.11 mm min).Outer glove: Change every 30 mins.Safety Glasses with side shields.[1]Lab coat (buttoned), long pants, closed-toe shoes.
Synthesis / Solubilization (Organic Solvents)Fume Hood Required. If outside hood: Half-face respirator (P100/OV). Laminate / High-Performance Nitrile. Standard nitrile degrades rapidly in DCM/THF.Chemical Goggles. Risk of splash containing dissolved active agent.Tyvek® arm sleeves or disposable apron over lab coat.
Spill Cleanup (Powder)Full-face Respirator (P100) or PAPR.Double Nitrile (0.2 mm) or Butyl Rubber.Integrated into Full-face respirator.Disposable Tyvek® Coverall (Type 5/6).

Critical Note on Gloves: If dissolving in Dichloromethane (DCM) , standard nitrile gloves offer <2 minutes of protection. You must use Silver Shield® (Laminate) or change nitrile gloves immediately upon any contact.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of electrostatic dust.

  • Preparation:

    • Place an analytical balance inside a certified Chemical Fume Hood or Powder Weighing Station.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Quinoline derivatives are often static-prone.

  • The Transfer:

    • Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote).

    • Tare the vial/boat before opening the source container.

    • Transfer solid gently. Do not dump.

  • Decontamination:

    • Wipe the exterior of the source container with a solvent-dampened tissue (Ethanol) before removing it from the hood.

    • Dispose of the wipe as hazardous solid waste immediately.

Protocol B: Solubilization (The High-Risk Step)

Objective: Prevent dermal absorption of the dissolved compound.

  • Solvent Choice:

    • Prefer DMSO or Ethanol over DCM where possible (lower volatility reduces inhalation risk).

  • Mixing:

    • Add solvent to the solid (not solid to solvent) to minimize splash.

    • Cap the vial immediately after solvent addition.

    • Vortex inside the hood.

  • Self-Validation:

    • Check: Are your outer gloves rippled or swollen? If yes, the solvent has broken through. Doff and replace immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound, moving from Hazard Identification to Control Implementation.

SafetyLogic Compound 5-Chloro-8-methylquinoline -3-carboxamide StructureAnalysis Structural Alert: Quinoline + Carboxamide Compound->StructureAnalysis SAR Review Hazards Inferred Hazards: 1. DNA Intercalation (Genotox) 2. Skin Absorption (Lipophilic) 3. Resp. Irritation (Dust) StructureAnalysis->Hazards Tox Prediction ControlBand Assign Control Band: OEB 3 (Potent Compound) Hazards->ControlBand Risk Assessment Engineering Engineering Controls: Fume Hood / Enclosure ControlBand->Engineering Primary Barrier Admin Admin Controls: SOPs, Training, Medical Surveillance ControlBand->Admin Process Safety PPE PPE Layer: Resp: N95/P100 Dermal: Double Nitrile Eyes: Goggles Engineering->PPE Secondary Barrier

Figure 1: Risk Assessment & Control Logic. This flow demonstrates how structural alerts dictate the Control Banding (OEB 3) approach, necessitating specific Engineering and PPE barriers.

Emergency & Disposal Procedures

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Full-face respirator (P100), double gloves, Tyvek suit.

  • Contain: Cover spill with a damp paper towel (soaked in water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material/towel into a wide-mouth hazardous waste jar.

  • Wash: Clean area with 10% bleach solution (oxidizes the quinoline ring), followed by soap and water.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration.

  • Restriction: Do not dispose of down the drain. Quinoline derivatives are harmful to aquatic life (H400/H410) and persist in water systems.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[2] Compound Summary: 2-Chloro-8-methylquinoline-3-carboxaldehyde (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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